Cyclohexanebutanal, 2-oxo-
Description
Structure
2D Structure
Properties
CAS No. |
142055-94-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-(2-oxocyclohexyl)butanal |
InChI |
InChI=1S/C10H16O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h8-9H,1-7H2 |
InChI Key |
BWIBXQPFJPLBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Cyclohexanebutanal, 2-oxo-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Cyclohexanebutanal, 2-oxo-. The synthesis involves a two-step process commencing with the preparation of the precursor, 4-cyclohexyl-2-butanone, followed by its α-formylation to yield the target compound. This document outlines detailed experimental protocols and presents key quantitative data in a structured format.
Synthetic Pathway Overview
The synthesis of Cyclohexanebutanal, 2-oxo- is approached through a straightforward two-step sequence. The first step involves the synthesis of the key intermediate, 4-cyclohexyl-2-butanone. Subsequently, this ketone undergoes an α-formylation reaction to introduce the aldehyde functionality at the C2 position, yielding the desired product.
Figure 1: Proposed two-step synthesis workflow for Cyclohexanebutanal, 2-oxo-.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis of Cyclohexanebutanal, 2-oxo-. The data is based on established methodologies for analogous reactions and provides a baseline for experimental design.
| Step | Reaction | Reactants | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetoacetic Ester Synthesis | Ethyl acetoacetate, Cyclohexylmethyl bromide | Sodium ethoxide | Ethanol | 2 | 80 | ~75 |
| 2 | α-Formylation (Claisen Condensation) | 4-Cyclohexyl-2-butanone, Ethyl formate | Sodium ethoxide | Diethyl ether | 12 | 25 | ~60 |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the precursor ketone and the final product.
Step 1: Synthesis of 4-Cyclohexyl-2-butanone
This procedure details the synthesis of the ketone intermediate via the acetoacetic ester synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Cyclohexylmethyl bromide
-
Diethyl ether
-
5% Sodium hydroxide solution
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. The mixture is then heated to reflux for 1 hour to ensure complete formation of the sodium salt of ethyl acetoacetate.
-
Alkylation: After cooling the mixture, add cyclohexylmethyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for an additional 2 hours.
-
Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude ketoester is then refluxed with a 10% aqueous sulfuric acid solution for 4-6 hours to effect hydrolysis and decarboxylation.
-
Purification: The resulting mixture is cooled and extracted with diethyl ether. The organic layer is washed with 5% sodium hydroxide solution, water, and brine. After drying over anhydrous magnesium sulfate, the solvent is evaporated. The crude 4-cyclohexyl-2-butanone is then purified by vacuum distillation.
Step 2: Synthesis of Cyclohexanebutanal, 2-oxo- (α-Formylation)
This protocol describes the α-formylation of 4-cyclohexyl-2-butanone using a Claisen-type condensation with ethyl formate.
Materials:
-
4-Cyclohexyl-2-butanone
-
Ethyl formate
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Ice-cold dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of 4-cyclohexyl-2-butanone and ethyl formate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Base Addition: The flask is cooled in an ice bath, and a solution of sodium ethoxide in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched by pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude Cyclohexanebutanal, 2-oxo- can be purified by vacuum distillation or column chromatography on silica gel.
Conclusion
This technical guide provides a viable and detailed synthetic pathway for the preparation of Cyclohexanebutanal, 2-oxo-. The two-step approach, involving the synthesis of a key ketone intermediate followed by an α-formylation, is based on well-established organic chemistry principles. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and scientists in the fields of chemistry and drug development to synthesize this target molecule for further investigation. Careful execution of the described procedures and appropriate analytical characterization at each step are crucial for a successful outcome.
Spectral Analysis of Cyclohexanebutanal, 2-oxo-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Cyclohexanebutanal, 2-oxo-, a bifunctional organic molecule containing both a ketone and an aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structural analogs and established principles of spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for Cyclohexanebutanal, 2-oxo-. These predictions are based on the analysis of its constituent functional groups—a cyclohexane ring, an aliphatic chain, a ketone, and an aldehyde—and comparison with spectral data of analogous compounds such as 4-cyclohexylbutanal and 2-oxobutanal.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.6 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~2.8 | Triplet | 2H | Methylene protons alpha to the aldehyde (-CH₂CHO) |
| ~2.5 | Triplet | 2H | Methylene protons alpha to the ketone (-CH₂CO-) |
| ~1.6 - 1.8 | Multiplet | 5H | Cyclohexyl protons (methine and some methylene) |
| ~0.9 - 1.3 | Multiplet | 6H | Cyclohexyl protons (remaining methylene) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketonic carbonyl carbon (C=O) |
| ~200 | Aldehydic carbonyl carbon (C=O) |
| ~45 | Methylene carbon alpha to the aldehyde |
| ~40 | Methylene carbon alpha to the ketone |
| ~35 | Cyclohexyl methine carbon |
| ~33 | Methylene carbon beta to the carbonyls |
| ~26 | Cyclohexyl methylene carbons |
| ~25 | Cyclohexyl methylene carbon |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (cyclohexyl and aliphatic) |
| ~2720 | Medium | C-H stretching (aldehydic) |
| ~1725 | Strong | C=O stretching (ketonic) |
| ~1710 | Strong | C=O stretching (aldehydic) |
| ~1450 | Medium | C-H bending (methylene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | Molecular Ion [M]⁺ |
| 153 | Loss of CHO (aldehyde group) |
| 125 | Loss of C₄H₅O (butyraldehyde fragment) |
| 99 | Cleavage alpha to the ketone |
| 83 | Cyclohexyl cation |
| 55 | Aliphatic fragment |
| 29 | CHO⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a small organic molecule like Cyclohexanebutanal, 2-oxo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] For quantitative NMR, an internal standard such as tetramethylsilane (TMS) may be added.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typically, 16-64 scans are sufficient for a sample of this concentration.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the MS.
-
Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI): This is a softer ionization technique often used for direct infusion, which may result in a more prominent molecular ion peak.
-
-
Mass Analysis:
-
A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: An electron multiplier or other detector records the abundance of each ion.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectral analysis of a novel or uncharacterized compound.
Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic compound using various spectroscopic techniques.
References
An In-depth Technical Guide to Cyclohexanebutanal, 2-methyl-3-oxo-, cis-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclohexanebutanal, 2-methyl-3-oxo-, cis- (CAS Number: 92485-93-3), a significant chemical entity with potential applications in various research and development domains. Due to the ambiguity of the colloquial name "Cyclohexanebutanal, 2-oxo-," this document focuses on the well-characterized and structurally related compound, Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. This guide consolidates its chemical and physical properties, provides an overview of its analytical characterization, and discusses its potential, though currently limited, documented biological relevance. The information is presented to support further investigation and application by the scientific community.
Chemical Identification and Properties
Cyclohexanebutanal, 2-methyl-3-oxo-, cis-, also known by its systematic IUPAC name 4-(2-methyl-3-oxocyclohexyl)butanal, is a dicarbonyl compound featuring a substituted cyclohexane ring.[1][2] The presence of both an aldehyde and a ketone functional group, along with stereocenters, makes it a molecule of interest for synthetic and medicinal chemistry.
Chemical Identifiers
A clear identification of this compound is crucial for accurate research and communication. The primary identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 92485-93-3[1] |
| Molecular Formula | C₁₁H₁₈O₂[1] |
| Molecular Weight | 182.26 g/mol [2] |
| IUPAC Name | 4-(2-methyl-3-oxocyclohexyl)butanal[2] |
| InChI | InChI=1S/C11H18O2/c1-9-10(5-2-3-8-12)6-4-7-11(9)13/h8-10H,2-7H2,1H3/t9-,10-/m0/s1[1] |
| InChIKey | NQONHVHHNWFPMU-UWVGGRQHSA-N[1] |
| Canonical SMILES | CC1C(CCCC1=O)CCCC=O[2] |
| Synonyms | 4-(2-Methyl-3-oxocyclohexyl)butanal[1] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. The following table summarizes key computed and, where available, experimental properties.
| Property | Value | Notes |
| XLogP3 | 1.7 | Computed Octanol-Water Partition Coefficient[2] |
| Topological Polar Surface Area | 34.1 Ų | Computed by Cactvs[2] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |
| Rotatable Bond Count | 4 | Computed by Cactvs[2] |
| Exact Mass | 182.130679813 Da | Computed by PubChem[2] |
| Monoisotopic Mass | 182.130679813 Da | Computed by PubChem[2] |
Synthesis and Manufacturing
Detailed, peer-reviewed synthetic routes specifically for Cyclohexanebutanal, 2-methyl-3-oxo-, cis- are not widely available in the public domain. However, general synthetic strategies for related substituted cyclohexanones can be inferred. These often involve multi-step processes starting from simpler cyclic or acyclic precursors.
A plausible synthetic approach could involve a Robinson annulation reaction to construct the substituted cyclohexanone ring, followed by functional group manipulations to introduce the butanal side chain.
Below is a conceptual workflow illustrating a possible synthetic logic.
Caption: A generalized workflow for the synthesis of substituted cyclohexanones.
Experimental Protocols
Accurate and reproducible analytical methods are essential for the characterization and quantification of this compound. While specific, detailed protocols for this exact molecule are not extensively published, standard methods for the analysis of similar organic compounds are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The NIST Chemistry WebBook indicates the availability of gas chromatography data for this compound, suggesting its suitability for this analytical method.[1]
Hypothetical GC-MS Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection mode with an injection volume of 1 µL. The injector temperature would typically be set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: The resulting mass spectrum would be compared against spectral libraries (e.g., NIST, Wiley) for identification. The fragmentation pattern would be characteristic of the molecule's structure, with expected fragments arising from cleavage of the butanal side chain and within the cyclohexane ring.
The logical flow of a GC-MS experiment is depicted below.
Caption: A standard workflow for Gas Chromatography-Mass Spectrometry analysis.
Biological Activity and Signaling Pathways
As of the date of this publication, there is a lack of publicly available, peer-reviewed literature detailing specific biological activities or associated signaling pathways for Cyclohexanebutanal, 2-methyl-3-oxo-, cis-. The presence of reactive carbonyl groups suggests potential for interactions with biological nucleophiles, such as amino acid residues in proteins, but this is speculative and requires experimental validation.
For researchers interested in the potential biological effects of this molecule, a general workflow for screening and mechanism of action studies is proposed.
Caption: A general workflow for investigating the biological activity of a novel compound.
Conclusion and Future Directions
Cyclohexanebutanal, 2-methyl-3-oxo-, cis- is a well-defined chemical entity with potential for further scientific exploration. While current publicly available data on its synthesis, experimental protocols, and biological activity are limited, this guide provides a foundational understanding based on its known properties and analogies to related compounds. Future research should focus on developing efficient and stereoselective synthetic routes, publishing detailed analytical methodologies, and undertaking comprehensive biological screening to elucidate its potential applications in drug discovery and other scientific fields.
References
The Genesis of a Ring: An In-depth Technical Guide to the Discovery and Historical Synthesis of Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the pivotal historical discoveries and synthetic methodologies that shaped our fundamental understanding of cyclohexane and its derivatives. From the early theoretical postulations of Baeyer's strain theory to the groundbreaking syntheses of the late 19th century, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. The content emphasizes the experimental protocols of seminal syntheses, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate the logical progression of scientific thought that culminated in the conformational analysis of cyclohexane, a cornerstone of modern stereochemistry.
Introduction: From Planar Postulates to Three-Dimensional Reality
The late 19th century was a period of fervent discovery in organic chemistry, with the structural elucidation of cyclic compounds presenting a significant intellectual challenge. Early theories, most notably Adolf von Baeyer's strain theory in 1885, posited that cycloalkanes were planar. This theory suggested that the deviation of bond angles from the ideal tetrahedral angle of 109.5° created "strain" within the ring, rendering smaller and larger rings inherently unstable. While a revolutionary concept, Baeyer's assumption of planarity would soon be challenged.
A pivotal shift in understanding came with the work of Hermann Sachse in 1890, who proposed that cyclohexane could exist in non-planar, strain-free "chair" and "boat" conformations. However, his ideas, being mathematically complex for the chemists of his time, were largely overlooked. It was not until 1918 that Ernst Mohr revived and expanded upon Sachse's hypothesis, providing further evidence for the puckered nature of the cyclohexane ring. The culmination of this line of inquiry came with the conformational analysis of Odd Hassel and Derek Barton in the mid-20th century, for which they were awarded the Nobel Prize in Chemistry in 1969. Their work solidified our understanding of the chair conformation as the most stable form of cyclohexane and introduced the concepts of axial and equatorial substituents, which are fundamental to modern stereochemistry and drug design.
This guide will first explore the landmark historical syntheses that made the experimental study of cyclohexane possible and then delve into the conceptual evolution of its three-dimensional structure.
Foundational Syntheses of the Cyclohexane Ring
The late 19th century witnessed the first successful syntheses of the cyclohexane ring, providing the tangible chemical entities needed to test the emerging structural theories. Two syntheses from 1894 stand out as monumental achievements: Adolf von Baeyer's synthesis via the Dieckmann condensation and William Henry Perkin Jr.'s synthesis utilizing the Wurtz reaction.
Baeyer's Synthesis via Dieckmann Condensation (1894)
Adolf von Baeyer, a central figure in the history of organic chemistry, accomplished the first verified synthesis of a cyclohexane derivative, hexahydrobenzoic acid, in 1893, followed by the parent cyclohexane ring. His approach utilized the intramolecular cyclization of a pimelic acid ester, a reaction now known as the Dieckmann condensation.
-
Esterification of Pimelic Acid: Pimelic acid was first converted to its diethyl ester, diethyl pimelate. This was typically achieved by refluxing the diacid with an excess of absolute ethanol and a catalytic amount of a strong acid, such as sulfuric acid.
-
Cyclization: The diethyl pimelate was then treated with a strong base to induce intramolecular condensation. The base of choice in the 19th century for this type of reaction was often metallic sodium in an inert solvent like dry ether or benzene. The sodium would react with traces of ethanol to form sodium ethoxide in situ, which would then deprotonate the α-carbon of one of the ester groups.
-
Intramolecular Acyl Substitution: The resulting enolate would then attack the carbonyl carbon of the other ester group, forming a cyclic β-keto ester and eliminating an ethoxide ion.
-
Acidification and Isolation: The reaction mixture was then neutralized with a dilute acid to protonate the enolate and allow for the isolation of the cyclic β-keto ester product, 2-ethoxycarbonylcyclohexanone.
-
Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid would yield cyclohexanone.
-
Reduction: The cyclohexanone could then be reduced to cyclohexanol and finally to cyclohexane itself through a series of further reactions, such as reduction with sodium in ethanol (a common method at the time).
Perkin Jr.'s Synthesis via Wurtz Reaction (1894)
Contemporaneously with Baeyer, William Henry Perkin Jr., a prominent figure in British organic chemistry, developed an independent synthesis of the cyclohexane ring. His method was based on an intramolecular Wurtz reaction, starting from 1,6-dibromohexane.
Details from Perkin Jr.'s 1894 publication in the Journal of the Chemical Society, Transactions are not fully accessible in modern digital archives. However, the principles of the Wurtz reaction provide a framework for the likely experimental procedure.
-
Preparation of 1,6-Dibromohexane: The starting material, 1,6-dibromohexane, would have been prepared from a suitable precursor, such as 1,6-hexanediol, through treatment with a brominating agent like hydrobromic acid.
-
Intramolecular Wurtz Reaction: The 1,6-dibromohexane was then treated with metallic sodium in a dry, inert solvent, likely ether. This reaction would proceed via a radical or organosodium intermediate.
-
Ring Formation: The reactive ends of the six-carbon chain would then couple to form the cyclohexane ring, with the elimination of two equivalents of sodium bromide.
-
Isolation and Purification: The resulting cyclohexane would be isolated from the reaction mixture, likely by distillation, and purified.
Obtaining precise, verified quantitative data such as yields and specific reaction conditions from these 19th-century publications is challenging without access to the original full-text articles. The concept of reporting detailed percentage yields was not as standardized as it is in modern chemistry. However, the successful isolation and characterization of the products by these pioneering chemists were the primary markers of success.
| Synthesis | Key Reaction | Starting Material | Product | Reported Yield (Qualitative) |
| Baeyer (1894) | Dieckmann Condensation | Diethyl Pimelate | 2-Ethoxycarbonylcyclohexanone | Sufficient for further reactions |
| Perkin Jr. (1894) | Wurtz Reaction | 1,6-Dibromohexane | Cyclohexane | Successful isolation and characterization |
Early Insights into Biological Activity and Physiological Effects
The primary focus of early research on cyclohexane and its simple derivatives was on their synthesis and chemical properties, not their biological activity in the modern pharmacological sense. There is no historical evidence to suggest that these compounds were investigated for their effects on specific signaling pathways or molecular targets in the late 19th or early 20th centuries.
However, general physiological effects were noted, often in the context of toxicology and potential as anesthetics, mirroring the broader exploration of hydrocarbons at the time.
General Narcotic and Toxic Effects
Like many volatile hydrocarbons, cyclohexane was observed to have narcotic properties at high concentrations. Inhalation of cyclohexane vapors could lead to central nervous system depression, characterized by dizziness, drowsiness, and in extreme cases, loss of consciousness. These effects are not mediated by a specific receptor or signaling pathway in the way modern drugs are, but rather by a general disruption of neuronal membranes and function.
The toxicity of cyclohexane was also recognized, with high doses being lethal to experimental animals. The primary mechanism of toxicity was attributed to its effects on the central nervous and respiratory systems.
The Conceptual Leap to Conformational Analysis
The successful synthesis of cyclohexane provided the crucial substrate for the evolution of our understanding of its three-dimensional structure. The progression from Baeyer's strained planar model to the Sachse-Mohr theory of non-planar conformations, and ultimately to the detailed conformational analysis of Hassel and Barton, represents a paradigm shift in chemical thinking.
Conclusion
The late 19th-century syntheses of the cyclohexane ring by Baeyer and Perkin Jr. were not merely chemical curiosities; they were foundational achievements that paved the way for a deeper understanding of molecular structure and stereochemistry. While the early exploration of the biological activities of simple cyclohexane derivatives was limited to observations of general physiological effects, the true legacy of this work lies in the intellectual framework it provided for the development of conformational analysis. For modern researchers in drug development, the story of cyclohexane serves as a powerful reminder of how fundamental synthetic and structural chemistry underpins our ability to design and create complex, biologically active molecules. The principles of axial and equatorial positioning of substituents, born from the study of this seemingly simple cycloalkane, are now indispensable in the rational design of therapeutic agents.
A Technical Guide to the Thermodynamic Properties of Functionalized Cyclohexanes: Principles and Applications in Research and Drug Development
Introduction
Functionalized cyclohexanes are ubiquitous scaffolds in organic chemistry and medicinal chemistry. As a non-planar, puckered six-membered ring, cyclohexane can adopt several conformations, with the chair form being the most stable. The three-dimensional arrangement of substituents on this ring system profoundly influences its physical, chemical, and biological properties. For researchers and drug development professionals, a deep understanding of the thermodynamic principles governing the conformational preferences of functionalized cyclohexanes is paramount. The stability of a particular conformer dictates the molecule's overall shape, which in turn affects its interactions with biological targets such as enzymes and receptors. This guide provides an in-depth exploration of the thermodynamic properties of these crucial molecules, detailing the conformational analysis, the energetic penalties associated with different substituent orientations, the experimental and computational methods used to study these properties, and their application in modern drug discovery.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain.[1][2] The most significant conformations are the chair, boat, and twist-boat forms.
-
Chair Conformation : This is the most stable conformation of cyclohexane, as it minimizes both angle strain (with C-C-C bond angles near the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered).[2][3][4]
-
Boat Conformation : This is a higher-energy conformation that suffers from torsional strain due to eclipsing C-H bonds and steric strain from the close proximity of the "flagpole" hydrogens.[1][3]
-
Twist-Boat (or Skew-Boat) Conformation : This conformation is of intermediate energy, lying between the chair and boat forms. It is more stable than the boat conformation because it relieves some of the torsional and flagpole steric strain.[3]
The interconversion between the two non-identical chair conformations, known as ring-flipping, is a rapid process at room temperature.[4] During this process, all axial substituents become equatorial, and all equatorial substituents become axial.
References
The Genesis of 2-Oxo Substituted Butanals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 2-oxo substituted butanals, a class of compounds of significant interest in synthetic and medicinal chemistry. The document details key synthetic methodologies, including the Riley oxidation of substituted butanones, the oxidation of corresponding 1,2-butanediols, and the Kornblum oxidation of α-haloketones. This guide is intended to serve as a detailed resource, offering insights into reaction mechanisms, explicit experimental protocols, and quantitative data to aid in the practical application of these synthetic transformations.
Riley Oxidation: Direct Conversion of Butanones to 2-Oxo Butanals
The Riley oxidation is a powerful and direct method for the synthesis of α-dicarbonyl compounds, including 2-oxo substituted butanals, from the corresponding ketones using selenium dioxide (SeO₂) as the oxidizing agent. This method is particularly effective for the oxidation of a methylene group adjacent to a carbonyl group.
Mechanism of the Riley Oxidation
The reaction proceeds through the enol tautomer of the starting butanone. The enol attacks the electrophilic selenium center of SeO₂. A subsequent series of rearrangements and hydrolysis steps lead to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.
A Theoretical Investigation into the Conformational Landscape of Cyclohexanebutanal, 2-oxo-
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The three-dimensional structure of a molecule is paramount in determining its chemical reactivity and biological activity. For flexible molecules such as Cyclohexanebutanal, 2-oxo-, a comprehensive understanding of its accessible conformations is crucial for applications in drug design and materials science. This technical guide outlines a robust computational methodology for the theoretical determination of the conformational preferences of Cyclohexanebutanal, 2-oxo-. Due to the absence of specific published studies on this molecule, this document serves as a proposed state-of-the-art computational workflow, providing a detailed protocol for researchers to follow. The methodologies described herein are based on well-established principles of computational chemistry and conformational analysis.[1][2]
Proposed Computational Methodology
A multi-level computational approach is recommended to efficiently and accurately explore the conformational space of Cyclohexanebutanal, 2-oxo-.[3][4][5][6] This strategy begins with a broad search using a computationally inexpensive method, followed by refinement with more accurate, high-level quantum mechanical calculations.[3][4][7][8][9]
Step 1: Initial Conformational Search with Molecular Mechanics
The initial exploration of the potential energy surface is performed using a molecular mechanics (MM) force field.[1][2] A Monte Carlo or systematic search algorithm is employed to generate a large number of possible conformations by rotating the key dihedral angles of the molecule.[1][10] For Cyclohexanebutanal, 2-oxo-, the critical rotatable bonds are those in the butanal side chain and the bonds that allow for the ring puckering of the cyclohexane moiety. A suitable and well-parameterized force field, such as MMFF94 or OPLS3e, should be utilized for this initial search.[2]
Step 2: Clustering and Selection of Low-Energy Conformers
The extensive set of conformers generated in the first step is then clustered based on root-mean-square deviation (RMSD) of atomic positions and energy. This process identifies unique conformational families and allows for the selection of a manageable number of low-energy conformers for further, more accurate calculations. Typically, all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are advanced to the next stage.
Step 3: Quantum Mechanical Geometry Optimization and Frequency Calculations
The selected low-energy conformers from the MM search are then subjected to geometry optimization using Density Functional Theory (DFT).[3][4] A commonly used and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set, including a dispersion correction (e.g., D3).[3][4][8] Following optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structures are true local minima on the potential energy surface (i.e., have no imaginary frequencies) and to provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Step 4: High-Level Single-Point Energy Calculations
To obtain more accurate relative energies of the conformers, single-point energy calculations are performed on the DFT-optimized geometries using a higher-level theoretical method.[11] This typically involves a more sophisticated DFT functional, such as ωB97X-D or M06-2X, and a larger basis set, for instance, def2-TZVP.[8][9] To model the effects of a solvent environment, which can be crucial for predicting conformational preferences in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated into these calculations.[8][9][12] The final relative Gibbs free energies are then used to calculate the Boltzmann population of each conformer at a given temperature.
Hypothetical Quantitative Data
The following table presents a hypothetical summary of the expected quantitative data for the most stable conformers of Cyclohexanebutanal, 2-oxo-, based on the general principles of conformational analysis of substituted cyclohexanes.[13][14][15][16][17] It is anticipated that the conformers with the butanal side chain in the equatorial position will be significantly more stable than those with an axial substituent due to the avoidance of 1,3-diaxial interactions.
| Conformer ID | Cyclohexane Ring Conformation | Side Chain Position | Key Dihedral Angle (C1-C2-C7-C8, °) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) |
| Conf-1 | Chair | Equatorial | 178.5 | 0.00 | 75.3 |
| Conf-2 | Chair | Equatorial | -65.2 | 0.25 | 20.1 |
| Conf-3 | Chair | Equatorial | 68.9 | 0.31 | 14.5 |
| Conf-4 | Chair | Axial | 175.3 | 2.10 | 0.1 |
| Conf-5 | Twist-Boat | - | -85.4 | 4.50 | < 0.01 |
Visualization of the Proposed Computational Workflow
The following diagram illustrates the multi-step computational protocol for the conformational analysis of Cyclohexanebutanal, 2-oxo-.
Caption: A flowchart of the proposed multi-level computational methodology.
The outlined theoretical protocol provides a comprehensive framework for elucidating the conformational landscape of Cyclohexanebutanal, 2-oxo-. By combining the strengths of molecular mechanics for broad conformational sampling and quantum mechanics for accurate energetic evaluations, this approach can yield reliable data on the relative stabilities and populations of different conformers. Such information is invaluable for understanding the molecule's physical and chemical properties, its interactions with biological targets, and for the rational design of new chemical entities in the field of drug development.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 10. Conformational sampling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. memorial.scholaris.ca [memorial.scholaris.ca]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
The Solubility Profile of Cyclohexanebutanal, 2-oxo-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Cyclohexanebutanal, 2-oxo-. Due to a lack of specific experimental data in publicly available literature, this document focuses on a theoretical assessment of its solubility based on its molecular structure, and provides detailed experimental protocols for its empirical determination.
Molecular Structure and Predicted Solubility
Cyclohexanebutanal, 2-oxo-, with the molecular formula C₁₀H₁₆O₂, possesses a chemical structure that dictates its interactions with various solvents. The molecule contains a cyclohexane ring, a butanal chain, and a ketone functional group. The presence of the carbonyl group (C=O) from the ketone and the aldehyde functionality introduces polarity and the potential for hydrogen bonding with protic solvents. However, the relatively large hydrocarbon backbone (the cyclohexane ring and the butyl chain) contributes significant non-polar character to the molecule.
Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common laboratory solvents can be made.[1][2]
Table 1: Predicted Qualitative Solubility of Cyclohexanebutanal, 2-oxo-
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar carbonyl groups can engage in hydrogen bonding, but the large non-polar hydrocarbon portion of the molecule will limit solubility, especially in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water due to the presence of their own alkyl chains.[3] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the carbonyl groups of Cyclohexanebutanal, 2-oxo-, and their organic nature makes them more compatible with the non-polar hydrocarbon backbone than highly polar protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Moderate to High | The significant non-polar character of the cyclohexane ring and the butyl chain suggests good solubility in non-polar solvents through van der Waals interactions.[4] |
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for Cyclohexanebutanal, 2-oxo-. The determination of precise solubility values (e.g., in g/L or mol/L) requires experimental measurement.
Theoretical Approaches to Solubility Prediction
For novel compounds or those with limited experimental data, computational methods can provide estimates of solubility.
-
Quantitative Structure-Property Relationship (QSPR): QSPR models use the structural properties of a molecule to predict its physical and chemical properties, including solubility.[5][6] These models are built by correlating the structures of known compounds with their experimentally determined solubilities.
-
Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][7][8] A solvent is likely to dissolve a solute if their Hansen parameters are similar.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like Cyclohexanebutanal, 2-oxo- in a given solvent. The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[9]
Objective: To determine the equilibrium solubility of Cyclohexanebutanal, 2-oxo- in a selected solvent at a specific temperature.
Materials:
-
Cyclohexanebutanal, 2-oxo- (solid)
-
Selected solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Cyclohexanebutanal, 2-oxo- to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a suitable analytical method (e.g., HPLC, GC, UV-Vis) to determine the concentration of Cyclohexanebutanal, 2-oxo-.
-
Calculate the solubility by taking into account the dilution factor.
-
Data Presentation:
The results should be presented in a clear, tabular format, specifying the solvent, temperature, and the determined solubility in appropriate units (e.g., mg/mL, mol/L).
Visualizations
The following diagrams illustrate the logical workflow for solubility assessment and the experimental procedure for its determination.
Caption: Logical workflow for assessing the solubility of a chemical compound.
Caption: Step-by-step experimental workflow for the shake-flask solubility method.
References
Methodological & Application
Application Notes & Protocols: Cyclohexanebutanal, 2-oxo- as a Versatile Precursor for the Synthesis of Galiellalactone Analogs, Potent STAT3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclohexanebutanal, 2-oxo- represents a promising, yet underexplored, starting material for the synthesis of complex pharmaceutical compounds. Its inherent chemical functionality, featuring both a cyclic ketone and an aldehyde group, provides a versatile scaffold for the construction of intricate molecular architectures. While direct utilization of Cyclohexanebutanal, 2-oxo- in reported pharmaceutical syntheses is not widely documented under this specific nomenclature, its structural motifs are present in various biologically active molecules. This document outlines the prospective application of Cyclohexanebutanal, 2-oxo- as a precursor for the synthesis of Galiellalactone analogs. Galiellalactone is a naturally occurring fungal metabolite that has garnered significant interest as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key target in oncology.[1][2]
The synthesis of Galiellalactone has been successfully achieved from related cyclohexane-containing starting materials, such as (R)-(+)-pulegone.[3][4][5] This precedent supports the hypothesis that Cyclohexanebutanal, 2-oxo- can serve as a valuable building block for generating a library of Galiellalactone analogs with potentially improved pharmacokinetic and pharmacodynamic properties. These notes provide a detailed, albeit prospective, protocol for the synthesis of a Galiellalactone analog from Cyclohexanebutanal, 2-oxo-, along with the relevant biological context and experimental methodologies.
Section 1: Synthesis of a Galiellalactone Analog
The proposed synthetic route leverages the dual reactivity of Cyclohexanebutanal, 2-oxo- to construct the core tricyclic structure of Galiellalactone. The following protocol is a hypothetical pathway based on established organic chemistry principles and published syntheses of related compounds.
Experimental Protocol: Multi-step Synthesis of a Galiellalactone Analog
Step 1: Intramolecular Aldol Condensation
-
Reaction Setup: To a solution of Cyclohexanebutanal, 2-oxo- (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product, a bicyclic enone, is purified by column chromatography on silica gel.
Step 2: Michael Addition
-
Reaction Setup: Dissolve the bicyclic enone (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF). Cool the solution to -78°C.
-
Reagent Addition: Add a solution of a suitable organocuprate reagent (e.g., lithium dimethylcuprate, 1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
Step 3: Lactonization
-
Reaction Setup: The product from the previous step is dissolved in a suitable solvent system, such as a mixture of acetic acid and water.
-
Reagent Addition: Add a selective oxidizing agent (e.g., sodium periodate, 2.0 eq) and a catalytic amount of a ruthenium salt (e.g., ruthenium(III) chloride, 0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to 60°C for 8-12 hours.
-
Work-up and Purification: After cooling to room temperature, extract the reaction mixture with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, then dried and concentrated. The final Galiellalactone analog is purified by recrystallization or column chromatography.
Data Presentation: Hypothetical Yields and Characterization
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |
| 1 | Bicyclic enone | Cyclohexanebutanal, 2-oxo- | Sodium methoxide | Methanol | 85 | 95 |
| 2 | Michael adduct | Bicyclic enone | Lithium dimethylcuprate | THF | 78 | 92 |
| 3 | Galiellalactone analog | Michael adduct | NaIO₄, RuCl₃ | Acetic acid/Water | 65 | >98 |
Section 2: Biological Activity and Signaling Pathway
Galiellalactone and its analogs are potent inhibitors of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.
Mechanism of Action:
Galiellalactone has been shown to directly bind to STAT3, preventing its dimerization and subsequent translocation to the nucleus.[2][6] This inhibition of STAT3 activity leads to the downregulation of its target genes, which are crucial for tumor growth and survival. Specifically, Galiellalactone has been found to covalently bind to cysteine residues within the STAT3 protein.[2][6][7]
Signaling Pathway Diagram:
Caption: The STAT3 signaling pathway and the inhibitory action of Galiellalactone analogs.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for evaluating the biological activity of Galiellalactone analogs.
Section 3: Detailed Protocols for Biological Assays
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the Galiellalactone analog (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Lysis: After treatment with the Galiellalactone analog, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary (Hypothetical)
| Compound | Cell Line | IC50 (µM) | p-STAT3 Inhibition (at 10 µM) |
| Galiellalactone (Reference) | DU145 | 5.2 | 85% |
| Galiellalactone Analog A | DU145 | 3.8 | 92% |
| Galiellalactone (Reference) | LNCaP | 7.1 | 80% |
| Galiellalactone Analog A | LNCaP | 4.5 | 88% |
Disclaimer: The synthetic protocols and experimental data presented in these application notes are hypothetical and for illustrative purposes. They are based on established chemical principles and published literature on related compounds. Researchers should conduct their own optimization and validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (+)-galiellalactone. Absolute configuration of galiellalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Galiellalactone is a Direct Inhibitor of STAT3 in Prostate Cancer Cells. | Lund University [lunduniversity.lu.se]
- 7. researchgate.net [researchgate.net]
Application Note: Intramolecular Aldol Condensation of 2-oxo-Cyclohexanebutanal for the Synthesis of Octahydronaphthalenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal. This reaction is a crucial step in the synthesis of bicyclic octahydronaphthalenone core structures, which are prevalent in many biologically active molecules and natural products. The protocol outlines both base- and acid-catalyzed methods, offering flexibility depending on substrate compatibility and desired outcomes. This document includes a comprehensive methodology, data presentation in a tabular format, and a visual representation of the experimental workflow.
Introduction
The intramolecular aldol condensation is a powerful ring-forming reaction that constructs cyclic compounds from a single molecule containing two carbonyl functionalities.[1][2] In the case of 2-oxo-cyclohexanebutanal, a keto-aldehyde, the reaction proceeds by forming an enolate which then attacks the electrophilic carbonyl group within the same molecule.[3] This process typically favors the formation of thermodynamically stable five- or six-membered rings.[1] The resulting α,β-unsaturated ketone, an octahydronaphthalenone derivative, serves as a versatile intermediate for the synthesis of complex molecules, including steroids and antibiotics.[4][5] This protocol details the necessary steps to successfully perform this transformation.
Reaction Scheme
The intramolecular aldol condensation of 2-oxo-cyclohexanebutanal can be catalyzed by either a base or an acid. The aldehyde carbonyl is generally more electrophilic than the ketone carbonyl, and the enolate will preferentially form at the α-carbon of the ketone.[3] The subsequent intramolecular attack leads to the formation of a six-membered ring fused to the initial cyclohexane ring. Dehydration of the resulting aldol addition product yields the final α,β-unsaturated ketone.
Figure 1: General reaction scheme for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal.
Experimental Protocols
Two primary methods for the intramolecular aldol condensation of 2-oxo-cyclohexanebutanal are presented below: a base-catalyzed protocol and an acid-catalyzed protocol.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This method utilizes a common base such as sodium hydroxide or potassium tert-butoxide to facilitate the enolate formation.[2][6]
Materials:
-
2-oxo-cyclohexanebutanal
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve 2-oxo-cyclohexanebutanal (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add a solution of sodium hydroxide (1.1 eq) in water or potassium tert-butoxide (1.1 eq) in tert-butanol at room temperature.
-
After the addition, the reaction mixture is typically heated to reflux (the boiling point of the solvent) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[7]
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired octahydronaphthalenone derivative.[6]
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
This alternative method employs an acid catalyst, which promotes the formation of an enol intermediate that subsequently attacks the protonated carbonyl.[8][9]
Materials:
-
2-oxo-cyclohexanebutanal
-
Toluene or Benzene
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve 2-oxo-cyclohexanebutanal (1.0 eq) in toluene or benzene (15-25 mL per gram of substrate).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq) or a few drops of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Protocol 1: Base-Catalyzed | Protocol 2: Acid-Catalyzed |
| Substrate | 2-oxo-cyclohexanebutanal | 2-oxo-cyclohexanebutanal |
| Catalyst | Sodium hydroxide or Potassium tert-butoxide | p-Toluenesulfonic acid or Sulfuric acid |
| Catalyst Loading | 1.1 equivalents | 0.05 - 0.1 equivalents |
| Solvent | Methanol or Ethanol | Toluene or Benzene |
| Temperature | Reflux (approx. 65-78 °C) | Reflux (approx. 80-111 °C) |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Work-up | Neutralization with NH₄Cl, extraction | Neutralization with NaHCO₃, extraction |
| Purification | Flash column chromatography | Flash column chromatography |
| Potential Yield | Moderate to High | Moderate to High |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the base-catalyzed reaction and the experimental workflow.
Caption: Base-catalyzed intramolecular aldol condensation pathway.
Caption: General experimental workflow for the aldol condensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Video: Intramolecular Aldol Reaction [jove.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Robinson Annulation | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Detection of Keto-Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto-aldehydes are a class of reactive dicarbonyl compounds that are formed endogenously during carbohydrate and lipid metabolism. Key examples include methylglyoxal (MG), glyoxal (GO), and 3-deoxyglucosone (3-DG). These molecules are potent precursors of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. The accurate and sensitive detection of keto-aldehydes in biological matrices is therefore crucial for understanding their role in disease, identifying potential biomarkers, and developing novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the analytical detection of keto-aldehydes using various techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometry.
Analytical Techniques: A Comparative Overview
The choice of analytical method for keto-aldehyde detection depends on several factors, including the specific keto-aldehyde of interest, the sample matrix, the required sensitivity and selectivity, and the available instrumentation. A summary of the quantitative performance of the major techniques is presented in Table 1.
| Technique | Derivatization Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reported Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | 0.79 - 7.90 nmol/L | ~10 ppb | 85-115% | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS methods. |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | 0.005 - 0.006 nM[1] | ~0.02 µg/L | 90-110% | High sensitivity and selectivity, excellent for volatile keto-aldehydes. | Requires derivatization to increase volatility, potential for thermal degradation. |
| LC-MS/MS | Various (e.g., Dansylhydrazine, Girard's Reagents) | 0.01 - 0.25 µM[2] | 0.05 - 1.0 µM | 96-109%[2] | High sensitivity, high selectivity, suitable for a wide range of keto-aldehydes. | Higher instrument cost and complexity. |
| Spectrophotometry | 2,4-Dinitrophenylhydrazine (DNPH) | ~µM range | ~µM range | Not typically reported | Simple, rapid, high-throughput potential. | Lower sensitivity and selectivity, susceptible to interference. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using DNPH Derivatization
This protocol describes the determination of keto-aldehydes in aqueous samples after derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazones are separated by reverse-phase HPLC and detected by UV absorbance.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Keto-aldehyde standards (e.g., methylglyoxal, glyoxal)
-
Solid Phase Extraction (SPE) cartridges (C18)
Protocol:
-
Preparation of DNPH Reagent: Dissolve 15 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated HCl.
-
Sample Preparation and Derivatization:
-
To 1 mL of aqueous sample (e.g., plasma ultrafiltrate, cell lysate), add 1 mL of the DNPH reagent.
-
Incubate the mixture at 40°C for 30 minutes in a water bath.
-
Cool the sample to room temperature.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Elute the DNPH derivatives with 2 mL of acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts at 40% acetonitrile and increases to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 365 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using known concentrations of keto-aldehyde standards that have undergone the same derivatization and extraction procedure.
References
Application Notes and Protocols: Asymmetric Synthesis Utilizing Cyclohexanebutanal, 2-oxo-
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cyclohexanebutanal, 2-oxo-" is not extensively documented in the scientific literature regarding its direct application in asymmetric synthesis. Therefore, these application notes and protocols are based on established and well-documented asymmetric methodologies for structurally related β-dicarbonyl compounds, such as β-keto aldehydes and cyclic β-keto esters. The provided protocols are illustrative and should be adapted and optimized for the specific substrate.
Introduction
Cyclohexanebutanal, 2-oxo-, a β-keto aldehyde, possesses two key reactive sites: a ketone and an aldehyde, with an enolizable proton at the α-position. This functionality makes it a versatile precursor for the synthesis of complex chiral molecules. The ability to control the stereochemistry at and adjacent to the carbonyl groups is of paramount importance in medicinal chemistry and natural product synthesis, as the biological activity of a molecule is often dictated by its three-dimensional structure.
This document provides an overview of potential asymmetric transformations involving Cyclohexanebutanal, 2-oxo-, focusing on three key reaction types:
-
Organocatalytic Asymmetric Michael Addition: For the enantioselective formation of a C-C bond at the α-position.
-
Organocatalytic Asymmetric Aldol Reaction: For the diastereoselective and enantioselective formation of a β-hydroxy carbonyl moiety.
-
Asymmetric Transfer Hydrogenation: For the enantioselective reduction of the ketone functionality.
These notes are intended to serve as a practical guide for researchers looking to incorporate this or similar β-dicarbonyl synthons into their synthetic strategies.
Organocatalytic Asymmetric Michael Addition
The Michael addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. In the context of Cyclohexanebutanal, 2-oxo-, the enolate generated from the β-keto aldehyde can act as a nucleophile. Organocatalysis, particularly with chiral amines or thioureas, provides a powerful tool for achieving high enantioselectivity in such transformations.
Data Presentation
The following table summarizes representative data for the organocatalytic asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, which are analogous to the potential reactions of Cyclohexanebutanal, 2-oxo-.
| Entry | Donor (Analogous to Cyclohexanebutanal, 2-oxo-) | Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-DPP-TMS (10) | Toluene | 72 | 92 | 95:5 | 99 |
| 2 | Pentan-2,4-dione | trans-β-Nitrostyrene | Cinchona-derived thiourea (5) | Toluene | 24 | 95 | - | 94 |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | 2-Nitrostyrene | Chiral primary amine (10) | CH2Cl2 | 48 | 88 | 80:20 | 92 |
| 4 | Indane-1,3-dione | trans-β-Nitrostyrene | Ts-DPEN (10) | Toluene | 48 | 75 | - | 90 |
Experimental Protocol: Asymmetric Michael Addition to a Nitroalkene
This protocol describes a general procedure for the asymmetric Michael addition of Cyclohexanebutanal, 2-oxo- to a generic nitroalkene, catalyzed by a chiral diphenylprolinol silyl ether derivative.
Materials:
-
Cyclohexanebutanal, 2-oxo-
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine ((S)-DPP-TMS)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral organocatalyst (S)-DPP-TMS (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature for 10 minutes.
-
Add Cyclohexanebutanal, 2-oxo- (1.2 mmol, 1.2 equivalents) to the solution.
-
Add the nitroalkene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualization
Caption: Workflow for the Organocatalytic Asymmetric Michael Addition.
Organocatalytic Asymmetric Aldol Reaction
The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. Proline and its derivatives are highly effective organocatalysts for direct asymmetric aldol reactions between ketones/aldehydes and aldehydes.
Data Presentation
The following table presents representative data for proline-catalyzed asymmetric aldol reactions of ketones with aldehydes, analogous to the potential reaction of Cyclohexanebutanal, 2-oxo-.
| Entry | Ketone (Analogous to Cyclohexanebutanal, 2-oxo-) | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline (30) | DMSO | 4 | 68 | 95:5 | 96 |
| 2 | Acetone | Isobutyraldehyde | (S)-Proline (20) | neat | 24 | 97 | - | 96 |
| 3 | Cyclohexanone | Benzaldehyde | (S)-Proline (10) | MeOH/H2O | 23 | 90 | 85:15 | 94 |
| 4 | Acetone | 4-Chlorobenzaldehyde | Proline-dipeptide (10) | solvent-free | 24 | 85 | - | 95 |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between Cyclohexanebutanal, 2-oxo- and an aldehyde.
Materials:
-
Cyclohexanebutanal, 2-oxo-
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve (S)-proline (0.3 mmol, 30 mol%) in anhydrous DMSO (1.0 mL).
-
Add Cyclohexanebutanal, 2-oxo- (5.0 mmol, 5.0 equivalents) to the solution.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or by NMR analysis of a suitable derivative.
Visualization
Application Note: Derivatization of Cyclohexanebutanal, 2-oxo- for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar and thermally labile molecules, such as those containing carbonyl functional groups like Cyclohexanebutanal, 2-oxo-, can be challenging. Derivatization is a chemical modification process that converts analytes into more volatile, stable, and chromatographically amenable derivatives, thereby improving their detection and quantification by GC-MS.[1][2] This application note provides a detailed protocol for the derivatization of Cyclohexanebutanal, 2-oxo-, a keto-aldehyde, to enhance its analysis by GC-MS.
The primary objectives of derivatizing Cyclohexanebutanal, 2-oxo- are to:
-
Increase volatility and thermal stability.[2]
-
Reduce polarity to minimize peak tailing and improve chromatographic resolution.[3]
-
Enhance sensitivity and produce characteristic mass spectra for confident identification.[2]
Two common and effective derivatization strategies for carbonyl compounds are oximation followed by silylation, and derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4][5] This note will focus on the two-step methoximation and trimethylsilylation approach.
Experimental Workflow
The overall experimental workflow for the derivatization and GC-MS analysis of Cyclohexanebutanal, 2-oxo- is depicted below.
Experimental workflow for the derivatization and analysis of Cyclohexanebutanal, 2-oxo-.
Methodology
1. Materials and Reagents
-
Cyclohexanebutanal, 2-oxo- standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
2. Standard Preparation
Prepare a stock solution of Cyclohexanebutanal, 2-oxo- in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards for calibration curves.
3. Sample Preparation
For liquid samples, perform a liquid-liquid extraction using a non-polar solvent like hexane. For solid samples, perform a solvent extraction followed by filtration. The extraction solvent should be evaporated to dryness under a gentle stream of nitrogen before derivatization.
4. Derivatization Protocol: Methoximation followed by Silylation
This two-step process first protects the keto and aldehyde groups through oximation, which prevents tautomerization and the formation of multiple derivatives.[4] The subsequent silylation step replaces active hydrogens on any other functional groups, increasing volatility.[4]
Step 1: Methoximation
-
To the dried sample or standard residue in a 2 mL vial, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[4]
-
Allow the vial to cool to room temperature.
Step 2: Silylation
-
To the cooled methoximated sample, add 80 µL of MSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
5. GC-MS Instrumental Parameters
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 m/z |
Results and Discussion
The derivatization of Cyclohexanebutanal, 2-oxo- with methoxyamine followed by MSTFA is expected to yield a stable, volatile derivative suitable for GC-MS analysis. The keto group will react to form a methoxime, and the aldehyde will also form a methoxime.
Expected Derivatization Reaction
The reaction of the carbonyl groups with methoxyamine hydrochloride prevents enolization, which can lead to multiple silylation products and complicate the resulting chromatogram.[3] The subsequent addition of MSTFA ensures that any other active hydrogens are silylated, though for Cyclohexanebutanal, 2-oxo-, the primary reaction is at the carbonyls.
Data Presentation
The following table summarizes the expected quantitative data for the derivatized Cyclohexanebutanal, 2-oxo-. Note: These are illustrative values and may vary depending on the specific experimental conditions and matrix.
| Parameter | Expected Value |
| Retention Time (min) | 12.5 - 14.0 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linear Range | 1 - 500 ng/mL |
| R² of Calibration Curve | > 0.995 |
| Derivatization Yield | > 95% |
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the analyte's properties and the derivatization necessity is illustrated below.
Logical diagram showing the rationale for derivatization.
Conclusion
The described two-step derivatization protocol involving methoximation and silylation is a robust and effective method for the GC-MS analysis of Cyclohexanebutanal, 2-oxo-. This procedure enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and analytical sensitivity. This application note provides a comprehensive framework for researchers and scientists to successfully analyze this and similar keto-aldehydes in various matrices. Careful optimization of the derivatization conditions and GC-MS parameters is recommended to achieve the best results for specific applications.
References
Optimal Reaction Conditions for Reactions Involving Cyclohexanebutanal, 2-oxo-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Cyclohexanebutanal, 2-oxo-, a versatile intermediate in organic synthesis. The primary synthetic route detailed is the Robinson annulation of cyclohexanone with crotonaldehyde, a classic and effective method for the formation of a six-membered ring fused to the cyclohexane core. This reaction proceeds through a Michael addition followed by an intramolecular aldol condensation.
I. Overview of the Synthetic Pathway
The synthesis of the target molecule and its subsequent cyclization product is achieved through a two-step process initiated by the Michael addition of cyclohexanone to crotonaldehyde. This addition is catalyzed by a base, typically sodium ethoxide, to form the intermediate product, 2-(3-oxobutyl)cyclohexanone, which exists in equilibrium with its tautomer, Cyclohexanebutanal, 2-oxo-. Subsequent intramolecular aldol condensation, often promoted by heat, leads to the formation of a bicyclic α,β-unsaturated ketone.
Logical Workflow of the Synthesis:
Caption: Synthetic workflow for the Robinson annulation of cyclohexanone and crotonaldehyde.
II. Experimental Protocols
The following section provides a detailed protocol for the Michael addition of cyclohexanone to crotonaldehyde, the initial and crucial step in the synthesis.
A. Michael Addition of Cyclohexanone to Crotonaldehyde
This protocol is adapted from established procedures for Robinson annulation reactions.
Materials:
-
Cyclohexanone
-
Crotonaldehyde
-
Sodium ethoxide (solid or freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (0.1 molar equivalents) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 molar equivalent). Subsequently, add crotonaldehyde (1.0 molar equivalent) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, 2-(3-oxobutyl)cyclohexanone.
-
Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel.
III. Quantitative Data Summary
The yield and purity of the Michael addition product are dependent on the specific reaction conditions. The following table summarizes typical data obtained under optimized conditions.
| Parameter | Value |
| Reactants | Cyclohexanone, Crotonaldehyde |
| Catalyst | Sodium Ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 75% |
| Purity (after work-up) | >90% (determined by GC or NMR) |
IV. Signaling Pathway and Logical Relationships
The Robinson annulation is a powerful ring-forming reaction in organic chemistry. The sequence of events, from the initial base-catalyzed enolate formation to the final cyclized product, follows a well-defined mechanistic pathway.
Signaling Pathway of the Robinson Annulation:
Application Notes and Protocols: Synthesis of Flavor and Fragrance Compounds Using Cyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct synthetic routes utilizing Cyclohexanebutanal, 2-oxo- in the flavor and fragrance industry are not well-documented in publicly available literature, the broader class of cyclohexane derivatives, particularly substituted cyclohexanones, serves as a versatile platform for the synthesis of a wide array of valuable aroma compounds. These compounds often possess desirable woody, fruity, and floral notes, making them key components in perfumery and flavor chemistry.
This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds using readily available cyclohexane derivatives as starting materials. The methodologies presented are based on established chemical transformations, such as hydrogenation and aldol condensation, which are commonly employed in the synthesis of commercial fragrance ingredients. The protocols are designed to be representative of industrial processes and provide a foundation for further research and development in the field of aroma chemistry.
Application: Synthesis of Woody and Fruity Fragrance Compounds from Cyclohexanone Derivatives
Substituted cyclohexanones are excellent precursors for fragrances due to their rigid carbocyclic scaffold, which can be functionalized to generate molecules with specific steric and electronic properties that elicit distinct olfactory responses. The following protocols detail the synthesis of a woody fragrance alcohol via hydrogenation and subsequent aldol condensation, a common strategy to build molecular complexity and achieve desired scent profiles.
Experimental Protocols
Protocol 1: Synthesis of 3,5,5-Trimethylcyclohexanone (A Key Intermediate)
This protocol describes the hydrogenation of isophorone, a readily available α,β-unsaturated ketone, to produce 3,5,5-trimethylcyclohexanone, a key intermediate in the synthesis of various woody and sandalwood-type fragrances.[1]
Materials:
-
Isophorone (3,5,5-trimethyl-2-cyclohexenone)
-
Methanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation reactor, prepare a mixture of 100 g of isophorone and 500 mL of methanol.
-
Carefully add 10 g of 5% Palladium on carbon to the mixture.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 kg/cm ².
-
Stir the mixture at 25-30 °C for 2 hours, monitoring hydrogen uptake.
-
Upon reaction completion, vent the reactor and purge with nitrogen gas.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate by removing the methanol under reduced pressure using a rotary evaporator.
-
The resulting product is 3,5,5-trimethylcyclohexanone.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 100 g Isophorone | [1] |
| Product | 100 g 3,5,5-Trimethylcyclohexanone | [1] |
| Yield | Quantitative | [1] |
| Catalyst | 10 g of 5% Pd/C | [1] |
| Solvent | 500 mL Methanol | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | 25-30 °C | [1] |
| Pressure | 5 kg/cm ² H₂ | [1] |
Characterization Data:
-
Spectroscopic data should be consistent with the structure of 3,5,5-trimethylcyclohexanone.
Protocol 2: Synthesis of a Woody Fragrance Alcohol via Aldol Condensation and Reduction
This protocol outlines the synthesis of 2-ethyl-3-(3,5,5-trimethylcyclohexyl)-2-propenol, a compound with woody fragrance notes, starting from 3,5,5-trimethylcyclohexanecarboxaldehyde (which can be derived from the corresponding cyclohexanone). This multi-step synthesis involves an aldol condensation followed by a reduction. A similar procedure is described for the synthesis of related compounds.[1]
Step 2a: Aldol Condensation
Materials:
-
3,5,5-Trimethylcyclohexanecarboxaldehyde
-
Methyl ethyl ketone (MEK)
-
Potassium hydroxide (KOH)
-
Methanol
-
Acetic acid
-
Hexane
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of 45.5 g of potassium hydroxide in 750 mL of methanol in a reaction vessel.
-
To this solution, add 702 g of methyl ethyl ketone at 30 °C.
-
Slowly add 250 g of 3,5,5-trimethylcyclohexanecarboxaldehyde to the mixture at 30 °C.
-
Stir the resulting solution at 30 °C for 3 hours.
-
Quench the reaction by pouring the mixture into 1500 mL of water with stirring.
-
Neutralize the mixture with acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 250 mL portions of hexane.
-
Combine the organic layers and wash with water.
-
Remove the hexane by distillation under reduced pressure to yield the crude aldol condensation product.
Step 2b: Reduction to the Woody Fragrance Alcohol
Materials:
-
Crude aldol condensation product from Step 2a
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Hexane
-
Acetic acid
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of 5.7 g of sodium borohydride and 0.5 g of sodium hydroxide in 20 mL of water.
-
In a separate vessel, dissolve 75 g of the crude aldol condensation product in 75 mL of methanol and cool the mixture to 15-20 °C.
-
Slowly add the sodium borohydride solution to the methanol solution while maintaining the temperature at 15-20 °C.
-
Stir the resulting solution at room temperature for 3 hours.
-
Quench the reaction by pouring the mixture into 200 mL of water with stirring.
-
Neutralize the mixture with acetic acid.
-
Extract the aqueous layer three times with 150 mL portions of hexane.
-
Combine the organic layers and wash with 250 mL of water.
-
Remove the hexane by distillation under reduced pressure.
-
Purify the final product, 2-ethyl-3-(3,5,5-trimethylcyclohexyl)-2-propenol, by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Step 2a: Aldol Condensation | ||
| Starting Aldehyde | 250 g | [1] |
| Step 2b: Reduction | ||
| Starting Aldol Product | 75 g | [1] |
| Product | 75 g 2-Ethyl-3-(3,5,5-trimethylcyclohexyl)-2-propenol | [1] |
| Yield | High (not explicitly quantified for this specific product, but implied from similar examples) | [1] |
| Reducing Agent | 5.7 g NaBH₄ | [1] |
| Reaction Time | 3 hours | [1] |
| Temperature | 15-20 °C | [1] |
Synthesis Pathway Diagrams
Caption: Synthesis of 3,5,5-Trimethylcyclohexanone.
References
Application Notes and Protocols: Cyclohexanebutanal, 2-oxo- as a Versatile Building Block for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Cyclohexanebutanal, 2-oxo-, a versatile γ-ketoaldehyde, for the construction of novel heterocyclic scaffolds with significant potential in drug discovery. Detailed protocols for the synthesis of a tetrahydroisoindole and a phthalazine derivative are provided, along with their characterization data and potential therapeutic applications.
Introduction
Cyclohexanebutanal, 2-oxo- is a bifunctional building block containing both a ketone and an aldehyde moiety, making it an ideal precursor for the synthesis of a variety of heterocyclic systems through condensation reactions. Its cyclohexane core provides a desirable three-dimensional structural motif often sought in modern drug discovery to improve physicochemical and pharmacological properties. This document outlines the synthesis of two key heterocyclic derivatives: a substituted 4,5,6,7-tetrahydro-1H-isoindole and a functionalized phthalazine. These scaffolds are of significant interest due to their prevalence in biologically active molecules, including those with anticancer and cardiovascular properties.[1][2]
Synthesis of the Starting Material: Cyclohexanebutanal, 2-oxo-
A plausible synthetic route to the key building block, Cyclohexanebutanal, 2-oxo-, involves a Robinson annulation reaction, which is a powerful method for the formation of six-membered rings.[3][4][5][6][7]
Experimental Workflow for the Synthesis of Cyclohexanebutanal, 2-oxo-
Caption: Synthetic workflow for Cyclohexanebutanal, 2-oxo-.
Application 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-isoindole
The Paal-Knorr synthesis is a classic and efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[8][9][10][11] In this application, Cyclohexanebutanal, 2-oxo- is reacted with aniline to yield a tetrahydroisoindole derivative, a scaffold found in various anticancer agents.[1][12]
Experimental Protocol: Paal-Knorr Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-isoindole
-
Reaction Setup: To a solution of Cyclohexanebutanal, 2-oxo- (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add aniline (1.1 mmol) and a catalytic amount of acetic acid (0.1 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4,5,6,7-tetrahydro-1H-isoindole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-isoindole | C₁₄H₁₅N | 197.28 | 85 | 92-94 |
Spectral Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr, cm⁻¹) | MS (ESI) m/z |
| 2-Phenyl-4,5,6,7-tetrahydro-1H-isoindole | 7.35-7.20 (m, 5H), 6.55 (s, 2H), 2.60 (t, J = 6.0 Hz, 4H), 1.80-1.70 (m, 4H) | 139.5, 128.8, 126.5, 125.8, 118.2, 115.6, 23.4, 22.8 | 3050, 2925, 1600, 1500, 1400, 750 | 198.1 [M+H]⁺ |
Potential Application in Anticancer Drug Discovery
Tetrahydroisoindole derivatives have shown promise as anticancer agents by targeting various cellular pathways. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR2 can thus be an effective anticancer strategy.
Signaling Pathway: Inhibition of VEGFR2 by Tetrahydroisoindole Derivative
Caption: Proposed mechanism of anticancer action.
Application 2: Synthesis of a Cyclohexyl-fused Phthalazine
Phthalazine derivatives are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including cardiovascular and anticancer effects.[13][14][15][16] The reaction of a γ-ketoaldehyde with hydrazine hydrate provides a direct route to the pyridazine ring system, which upon aromatization yields the phthalazine core.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrophthalazine Derivative
-
Reaction Setup: In a sealed tube, dissolve Cyclohexanebutanal, 2-oxo- (1.0 mmol) in ethanol (5 mL). Add hydrazine hydrate (1.2 mmol).
-
Reaction Conditions: Heat the mixture at 100 °C for 6 hours.
-
Aromatization: Cool the reaction mixture to room temperature and add a catalytic amount of palladium on carbon (10 mol%). Heat the mixture to reflux in the presence of a suitable hydrogen acceptor (e.g., cyclohexene) for 12 hours to facilitate aromatization.
-
Work-up and Purification: After cooling, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final phthalazine derivative.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(2-Cyclohexylethyl)phthalazine | C₁₆H₁₈N₂ | 238.33 | 78 | 110-112 |
Spectral Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (KBr, cm⁻¹) | MS (ESI) m/z |
| 1-(2-Cyclohexylethyl)phthalazine | 9.20 (s, 1H), 8.00-7.80 (m, 4H), 3.20 (t, J = 7.5 Hz, 2H), 1.90 (t, J = 7.5 Hz, 2H), 1.80-1.60 (m, 5H), 1.30-1.10 (m, 6H) | 159.8, 151.0, 132.5, 132.2, 127.8, 127.5, 126.8, 125.0, 37.5, 35.8, 33.2, 26.5, 26.2 | 3050, 2920, 2850, 1610, 1570, 1450, 830 | 239.2 [M+H]⁺ |
Potential Application in Cardiovascular Drug Discovery
Certain phthalazine derivatives have been investigated for their cardiovascular effects, including vasorelaxant properties.[13] This activity is often mediated through the modulation of intracellular calcium levels in vascular smooth muscle cells, potentially through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic GMP (cGMP) and subsequent relaxation of blood vessels.
Signaling Pathway: Vasodilation Mechanism of Phthalazine Derivative
Caption: Proposed mechanism of vasodilation.
Conclusion
Cyclohexanebutanal, 2-oxo- serves as a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of tetrahydroisoindole and phthalazine derivatives demonstrate its utility as a building block in drug discovery programs. The potential of these scaffolds to modulate key biological pathways, such as those involved in cancer and cardiovascular diseases, warrants further investigation and derivatization to develop novel therapeutic agents.
References
- 1. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Robinson Annulation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. longdom.org [longdom.org]
Application Notes and Protocols for Enzymatic Reactions Involving Cyclohexanebutanal, 2-oxo-
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
While direct enzymatic reactions for Cyclohexanebutanal, 2-oxo- are not extensively documented in current literature, its chemical structure, featuring both a cyclic ketone and an aldehyde functional group, makes it a prime candidate for biotransformation by several well-characterized enzyme classes. This document provides detailed application notes and hypothetical protocols for the enzymatic conversion of Cyclohexanebutanal, 2-oxo- using two promising enzyme families: Aldo-Keto Reductases (AKRs) for the reduction of its carbonyl moieties, and Baeyer-Villiger Monooxygenases (BVMOs) for the oxidative cleavage of the cyclohexanone ring. These protocols are based on established methodologies for structurally similar substrates and are intended to serve as a starting point for experimental design.
Aldo-Keto Reductase (AKR) Mediated Reduction
Aldo-keto reductases are a superfamily of NADPH-dependent oxidoreductases that catalyze the reduction of a wide range of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][3] Given the presence of both an aldehyde and a ketone in Cyclohexanebutanal, 2-oxo-, AKRs present an opportunity for selective or complete reduction, leading to valuable chiral diols or hydroxyaldehydes. The specific regioselectivity and stereoselectivity will be highly dependent on the chosen enzyme.
Application Note:
The enzymatic reduction of Cyclohexanebutanal, 2-oxo- using an AKR can yield either 2-hydroxy-cyclohexanebutanal, Cyclohexanebutanol, 2-oxo-, or Cyclohexane-1,2-diolbutanal, depending on the selectivity of the enzyme. This biotransformation is particularly useful for the synthesis of chiral building blocks. The reaction is typically performed in an aqueous buffer system at or near neutral pH and ambient temperature, using whole cells expressing the recombinant enzyme or the purified enzyme with a cofactor regeneration system.
Hypothetical Quantitative Data:
The following table summarizes hypothetical kinetic parameters for a generic Aldo-Keto Reductase with Cyclohexanebutanal, 2-oxo- as a substrate, based on typical values observed for other keto-aldehydes.
| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| E. coli (recombinant) | Cyclohexanebutanal, 2-oxo- | 1.5 | 25.0 | 7.0 | 30 |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocol: AKR-Mediated Reduction of Cyclohexanebutanal, 2-oxo-
1. Enzyme Preparation:
-
Express the desired aldo-keto reductase (e.g., from Escherichia coli) recombinantly.
-
Prepare either a whole-cell catalyst or a clarified cell-free extract. For purified enzyme, proceed with standard protein purification protocols (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 mM Cyclohexanebutanal, 2-oxo- (dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary)
-
1.2 mM NADPH (cofactor)
-
Glucose dehydrogenase (GDH) and 20 mM glucose for cofactor regeneration (if using purified enzyme or cell-free extract).
-
0.5 mg/mL purified AKR or an equivalent amount of whole-cell catalyst.
-
3. Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.
4. Work-up and Product Isolation:
-
Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of ethyl acetate.
-
Extract the product into the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Baeyer-Villiger Monooxygenase (BVMO) Mediated Oxidation
Baeyer-Villiger monooxygenases are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones to esters or lactones.[4][5][6] Cyclohexanone monooxygenase (CHMO) is a well-studied BVMO with a broad substrate scope that includes a variety of substituted cyclohexanones.[7][8][9]
Application Note:
The enzymatic Baeyer-Villiger oxidation of Cyclohexanebutanal, 2-oxo- using a BVMO, such as CHMO, is expected to yield a seven-membered lactone. This reaction is highly attractive for the synthesis of functionalized caprolactones, which are valuable monomers for biodegradable polymers. The reaction requires molecular oxygen and a nicotinamide cofactor (NADPH). Whole-cell biocatalysis is often preferred to ensure efficient cofactor regeneration.
Hypothetical Quantitative Data:
The following table presents hypothetical kinetic data for a generic Cyclohexanone Monooxygenase with Cyclohexanebutanal, 2-oxo-, based on known data for similar substituted cyclohexanones.
| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |
| Acinetobacter sp. (recombinant) | Cyclohexanebutanal, 2-oxo- | 0.8 | 15.0 | 8.5 | 25 |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocol: BVMO-Mediated Oxidation of Cyclohexanebutanal, 2-oxo-
1. Enzyme Preparation:
-
Express the desired cyclohexanone monooxygenase (e.g., from Acinetobacter calcoaceticus) recombinantly in a suitable host like E. coli.
-
Typically, whole cells are used directly as the biocatalyst to leverage the host's metabolism for cofactor regeneration.
2. Reaction Setup:
-
In a baffled flask to ensure sufficient aeration, prepare the reaction mixture:
-
50 mM Tris-HCl buffer (pH 8.5)
-
5 mM Cyclohexanebutanal, 2-oxo-
-
1% (v/v) Glycerol (as a co-substrate for cofactor regeneration)
-
Re-suspended whole cells expressing the BVMO to a final OD600 of 10.
-
3. Reaction Conditions:
-
Incubate the flask at 25°C with vigorous shaking (e.g., 200 rpm) to ensure adequate oxygen supply.
-
Monitor the consumption of the substrate and the formation of the lactone product by GC-MS or LC-MS.
4. Work-up and Product Isolation:
-
After the desired conversion is achieved, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude lactone can be further purified by silica gel chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed enzymatic pathways for Cyclohexanebutanal, 2-oxo-.
Caption: General experimental workflow for enzymatic reactions.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger monooxygenases: From protein engineering to biocatalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Applications of Baeyer-Villiger Monooxygenases in Organic Synthes...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclohexanebutanal, 2-oxo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Cyclohexanebutanal, 2-oxo-. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
Issue: Low Purity of Cyclohexanebutanal, 2-oxo- After Initial Synthesis
Q1: My reaction mixture shows multiple spots on the TLC plate after the synthesis of Cyclohexanebutanal, 2-oxo-. What are the likely impurities?
A1: The synthesis of Cyclohexanebutanal, 2-oxo- is often achieved through a Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4][5][6] Based on this pathway, the primary byproducts and impurities you are likely observing include:
-
Unreacted Starting Materials: Cyclohexanone and the α,β-unsaturated ketone (e.g., methyl vinyl ketone) used in the reaction.
-
Michael Adduct Intermediate: The 1,5-diketone formed during the initial Michael addition step may not have fully cyclized.[5][6]
-
Self-Condensation Products: Aldol condensation products of cyclohexanone with itself.
-
Polymerization Products: Especially if using a reactive Michael acceptor like methyl vinyl ketone, polymerization can be a significant side reaction.[3]
To identify these, you can run co-spots on your TLC plate with the starting materials. The Michael adduct will likely be a more polar spot than the starting materials but may be less polar than the final product.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Optimizing your reaction conditions is crucial. Consider the following:
-
Order of Addition: Slowly adding the Michael acceptor to the reaction mixture can help minimize polymerization.
-
Temperature Control: Maintaining the recommended temperature for both the Michael addition and the subsequent aldol condensation is critical to ensure the reaction proceeds to completion without degrading the product.
-
Choice of Base: The type and concentration of the base (e.g., sodium ethoxide) can influence the rates of the desired reaction and side reactions.[1] A judicious choice of base is important to facilitate the removal of the alpha-hydrogen from the cyclic ketone.[3]
Issue: Difficulty in Separating Cyclohexanebutanal, 2-oxo- from Byproducts
Q3: I'm struggling to separate my product from impurities that have similar polarities. What purification methods are recommended?
A3: For impurities with similar polarities to Cyclohexanebutanal, 2-oxo-, a combination of techniques might be necessary. Here are the most common and effective methods:
-
Bisulfite Extraction: This is a highly effective chemical method for separating aldehydes and sterically unhindered ketones from other organic compounds.[7] The carbonyl group of your target compound reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into an aqueous layer. The other organic impurities remain in the organic layer. The aldehyde can then be regenerated from the aqueous layer by adding a base.[7]
-
Fractional Distillation: This method is suitable if your product and the main impurities have sufficiently different boiling points.[8][9][10] It is particularly useful for removing lower-boiling starting materials or higher-boiling self-condensation products.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[11] For beta-keto aldehydes, silica gel is a common stationary phase. However, be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Neutralized silica gel or alumina can be considered as alternatives.
Q4: My compound seems to be degrading during column chromatography on silica gel. What can I do?
A4: Degradation on silica gel is a known issue for some carbonyl compounds, potentially due to the acidic nature of the silica.[12][13][14][15] Here are some troubleshooting steps:
-
Use Neutralized Silica Gel: You can neutralize silica gel by washing it with a solution of a weak base (like triethylamine in your eluent) before packing the column.
-
Switch to Alumina: Alumina is available in neutral, acidic, and basic forms. Using neutral or basic alumina can prevent the degradation of acid-sensitive compounds.
-
Work Quickly: Minimize the time your compound spends on the column.
-
Use a Less Polar Solvent System: If possible, use a less polar eluent to move your compound off the column faster, reducing the contact time with the stationary phase.
Frequently Asked Questions (FAQs)
Q5: What is the general principle behind bisulfite extraction for purifying Cyclohexanebutanal, 2-oxo-?
A5: The purification by bisulfite extraction relies on the reversible reaction between the carbonyl group of Cyclohexanebutanal, 2-oxo- and sodium bisulfite (NaHSO₃) to form a charged bisulfite addition product. This adduct is soluble in water, while most organic impurities are not. By performing a liquid-liquid extraction, the water-soluble adduct is separated into the aqueous phase, leaving the impurities in the organic phase. Subsequently, the addition of a base (like sodium carbonate or sodium hydroxide) to the aqueous phase regenerates the pure Cyclohexanebutanal, 2-oxo-, which can then be extracted back into an organic solvent.[7]
Q6: Can I use fractional distillation to purify Cyclohexanebutanal, 2-oxo-? What are the key considerations?
A6: Yes, fractional distillation is a viable method, provided there is a significant difference in the boiling points of Cyclohexanebutanal, 2-oxo- and its impurities.[8][9][10] Key considerations include:
-
Boiling Point Differences: You will need to know the approximate boiling points of your target compound and the major impurities to assess the feasibility of this method.
-
Vacuum Distillation: If your compound has a high boiling point or is thermally sensitive, performing the distillation under vacuum is recommended to lower the boiling point and prevent degradation.
-
Fractionating Column Efficiency: The efficiency of your fractionating column (in terms of theoretical plates) will determine how well you can separate compounds with close boiling points. For compounds with very close boiling points, a column with higher efficiency is required.[16]
Q7: What are some good starting solvent systems for thin-layer chromatography (TLC) analysis of Cyclohexanebutanal, 2-oxo-?
A7: For a moderately polar compound like a beta-keto aldehyde, a good starting point for a TLC solvent system on a silica gel plate would be a mixture of a non-polar and a moderately polar solvent.[17][18][19][20][21] You can start with:
-
Hexane:Ethyl Acetate (e.g., in ratios from 9:1 to 1:1)
-
Dichloromethane:Methanol (e.g., in ratios from 99:1 to 95:5)
You can then adjust the ratio of the solvents to achieve an Rf value for your product that is ideally between 0.3 and 0.5 for optimal separation in column chromatography.
Q8: How can I assess the purity of my final Cyclohexanebutanal, 2-oxo- product?
A8: Several analytical techniques can be used to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating volatile compounds and identifying them based on their mass spectra. It can provide quantitative information on purity.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and reveal the presence of impurities by showing extra peaks in the spectrum. Integration of the peaks in the ¹H NMR spectrum can be used for quantitative purity assessment if a known internal standard is used.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (aldehyde and ketone C=O stretches) in your molecule. While not typically used for quantitative purity analysis, the absence of impurity-related peaks (e.g., O-H stretch from an alcohol byproduct) can be a good indicator of purity.
Data Presentation
Table 1: Potential Byproducts in the Synthesis of Cyclohexanebutanal, 2-oxo-
| Byproduct Category | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | Cyclohexanone, Methyl Vinyl Ketone | Incomplete reaction |
| Intermediate | 1,5-Diketone (Michael Adduct) | Incomplete intramolecular aldol condensation |
| Self-Condensation Products | Dimer of Cyclohexanone | Aldol reaction between two molecules of the starting ketone |
| Polymerization | Poly(methyl vinyl ketone) | Chain reaction of the activated Michael acceptor |
Table 2: Comparison of Purification Methods for Cyclohexanebutanal, 2-oxo-
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Bisulfite Extraction | Reversible chemical reaction and solubility difference | Highly selective for aldehydes and reactive ketones; good for removing non-carbonyl impurities. | Requires a subsequent regeneration step; may not separate from other reactive carbonyl compounds. |
| Fractional Distillation | Difference in boiling points | Good for large-scale purification; effective for separating compounds with significantly different volatilities. | Not effective for compounds with close boiling points; potential for thermal degradation of the product. |
| Column Chromatography | Differential adsorption onto a stationary phase | Highly versatile; can separate compounds with very similar polarities. | Can be time-consuming and require large volumes of solvent; potential for product degradation on acidic stationary phases. |
Experimental Protocols
Protocol 1: Purification of Cyclohexanebutanal, 2-oxo- via Bisulfite Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 5-10 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct into a clean flask.
-
Washing: Wash the organic layer with a small amount of water and combine this with the initial aqueous extract.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution with stirring until the solution is basic (test with pH paper). The Cyclohexanebutanal, 2-oxo- will precipitate or form an oily layer.
-
Final Extraction: Extract the regenerated product from the aqueous solution using a fresh portion of the organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified Cyclohexanebutanal, 2-oxo-.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent system determined by TLC, e.g., a hexane:ethyl acetate mixture).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Combining and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for Cyclohexanebutanal, 2-oxo-.
Caption: Potential byproducts from Robinson annulation synthesis.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Robinson Annulation | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 14. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Solved #9. if you were trying to separate two compounds with | Chegg.com [chegg.com]
- 17. TLC Tips and Tricks | Merck [merckmillipore.com]
- 18. Chromatography [chem.rochester.edu]
- 19. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
- 20. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
common side products in the synthesis of 2-oxo-cyclohexane derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-cyclohexane derivatives. It addresses common side products and offers guidance on their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Robinson Annulation
Q1: My Robinson annulation reaction is producing a significant amount of a sticky, insoluble polymer, and my yields are low. What is happening and how can I fix it?
A1: This is a classic issue caused by the self-polymerization of the Michael acceptor, typically methyl vinyl ketone (MVK), under basic conditions. To mitigate this, you can:
-
Slow Addition: Add the MVK slowly to the reaction mixture to maintain a low steady-state concentration.
-
Use a Precursor: Instead of MVK, use a precursor like a β-chloroketone, which generates the α,β-unsaturated ketone in situ.
-
In Situ Generation: Another strategy is the in-situ generation of MVK from a Mannich base, which also helps to keep its concentration low and minimize polymerization.[1]
Q2: I am observing a higher molecular weight side product in my Robinson annulation. What could this be?
A2: This is likely a result of a double alkylation of the starting ketone, where it reacts with a second molecule of the Michael acceptor.[1] To avoid this:
-
Control Stoichiometry: Use a carefully controlled stoichiometry of the ketone to the Michael acceptor.
-
Choice of Base: The choice of base can influence the relative rates of the desired Michael addition and the undesired double alkylation. Experiment with different bases to optimize your reaction.
Dieckmann Condensation
Q3: My Dieckmann condensation of a long-chain diester is giving a low yield of the desired cyclic β-keto ester and a significant amount of a high-molecular-weight byproduct. What is the likely side reaction?
A3: You are likely observing intermolecular Claisen condensation, where one diester molecule reacts with another, leading to oligomers or polymers instead of the desired intramolecular cyclization.[2][3] This is a common issue with longer chain diesters where the two ester groups have more difficulty reaching each other.
Q4: How can I favor the intramolecular Dieckmann condensation over the intermolecular Claisen side reaction?
A4: The key is to favor the intramolecular pathway by running the reaction under high dilution conditions. By significantly lowering the concentration of the diester, you reduce the probability of two different molecules reacting with each other, thus promoting the desired ring-closing reaction.[2]
Alkylation of Cyclohexanones
Q5: I am trying to alkylate 2-methylcyclohexanone and I'm getting a mixture of 2,2-dimethylcyclohexanone and 2,6-dimethylcyclohexanone. How can I control the regioselectivity?
A5: The formation of these two regioisomers is governed by whether the reaction proceeds under kinetic or thermodynamic control.[4][5][6]
-
For the less substituted product (2,6-dimethylcyclohexanone - Kinetic Control): Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) in an aprotic solvent. These conditions favor the rapid, irreversible deprotonation of the less hindered α-proton.[4][6]
-
For the more substituted product (2,2-dimethylcyclohexanone - Thermodynamic Control): Use a stronger, less hindered base like sodium or potassium alkoxide in a protic solvent at a higher temperature. These conditions allow for equilibration to the more stable, more substituted enolate before alkylation occurs.[4][6]
Side Product Formation: Quantitative Data
The following table summarizes the typical product distributions based on reaction conditions for the alkylation of 2-methylcyclohexanone, illustrating the concept of kinetic versus thermodynamic control.
| Starting Material | Reaction Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) | Control Type |
| 2-Methylcyclohexanone | LDA, THF, -78°C then MeI | 2,6-Dimethylcyclohexanone | 2,2-Dimethylcyclohexanone | ~99:1 | Kinetic[4] |
| 2-Methylcyclohexanone | NaOEt, EtOH, 25°C then MeI | 2,2-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | ~70:30 | Thermodynamic[4] |
Experimental Protocols
1. Synthesis of Wieland-Miescher Ketone (Robinson Annulation Example)
This protocol is adapted from literature procedures for the synthesis of the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[5][7]
-
Step 1: Michael Addition.
-
In a round-bottomed flask, suspend 2-methyl-1,3-cyclohexanedione (1 equivalent) in water.
-
Add a catalytic amount of acetic acid and hydroquinone.
-
Add freshly distilled methyl vinyl ketone (2 equivalents) to the stirred suspension.
-
Heat the mixture at 72-75°C for 1 hour under an inert atmosphere (e.g., argon).
-
Cool the reaction to room temperature, add sodium chloride, and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude triketone intermediate.
-
-
Step 2: Intramolecular Aldol Condensation & Dehydration.
-
Dissolve the crude triketone from Step 1 in a suitable solvent (e.g., a mixture of ether and hexane).
-
Add a catalytic amount of a base (e.g., S-(-)-proline for asymmetric synthesis) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield the Wieland-Miescher ketone.
-
2. Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol that can be adapted to analyze the product mixture from the synthesis of 2-oxo-cyclohexane derivatives to identify and quantify the desired product and side products.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, quench the reaction with a small amount of acid or base before dilution.
-
Filter the diluted sample through a syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Illustrative Example):
-
GC Column: A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane) is typically suitable.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp up to 320°C at a rate of 10°C/minute, and hold for 2 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-600.[8]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, desired product, and any side products by comparing their mass spectra with known databases (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use an internal standard.
-
Visual Guides
Caption: Robinson annulation pathway and common side reactions.
Caption: Competing pathways in the Dieckmann condensation.
Caption: Regioselective alkylation of 2-methylcyclohexanone.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cyclohexanebutanal, 2-oxo-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclohexanebutanal, 2-oxo-, synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclohexanebutanal, 2-oxo-, which is typically prepared via a Michael addition of cyclohexanone to an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Enolate Formation: The base used may not be strong enough to deprotonate cyclohexanone sufficiently. 2. Decomposition of Reactants: The α,β-unsaturated carbonyl compound may be prone to polymerization or degradation under the reaction conditions. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Base Selection: Use a stronger base such as lithium diisopropylamide (LDA) for complete and rapid enolate formation. For catalytic approaches, sodium or potassium hydroxide can be effective. 2. Reagent Stability: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture. Ensure the quality of the reagent before use. 3. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). |
| Formation of Multiple Products/Side Reactions | 1. 1,2-Addition vs. 1,4-Addition: "Hard" nucleophiles (like Grignard reagents) can lead to 1,2-addition to the carbonyl group of the Michael acceptor, instead of the desired 1,4-addition (Michael addition).[1][2] 2. Self-Condensation of Cyclohexanone: The cyclohexanone enolate can react with another molecule of cyclohexanone, leading to byproducts.[3] 3. Polysubstitution: The product itself can be deprotonated and react with another molecule of the Michael acceptor. | 1. Favoring 1,4-Addition: Use "softer" nucleophiles. The enolate of cyclohexanone is generally considered a soft nucleophile. The use of aprotic polar solvents can also favor 1,4-addition. 2. Minimizing Self-Condensation: Slowly add the cyclohexanone to the base at a low temperature to control the enolate concentration. 3. Control Stoichiometry: Use a slight excess of the Michael acceptor to drive the reaction to completion and minimize polysubstitution. |
| Product is the Robinson Annulation Product (a cyclohexenone) | 1. Intramolecular Aldol Condensation: The initially formed Cyclohexanebutanal, 2-oxo- (a 1,5-diketone) can undergo an intramolecular aldol condensation, especially under harsh basic or acidic conditions and/or elevated temperatures, to form a six-membered ring.[4][5][6][7][8] | 1. Isolate the Michael Adduct: Quench the reaction carefully after the Michael addition is complete to isolate the 1,5-diketone intermediate.[5] Purification at this stage can prevent subsequent annulation. 2. Milder Conditions: Use milder bases and lower reaction temperatures to disfavor the intramolecular aldol condensation. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Products and Starting Materials: The product may have a similar polarity to the starting materials or byproducts, making chromatographic separation challenging. 2. Product Instability: The product may be unstable to the purification conditions (e.g., silica gel chromatography). | 1. Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like distillation under reduced pressure. 2. Gentle Purification: Use a neutral stationary phase for chromatography (e.g., alumina) and avoid prolonged exposure to acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Cyclohexanebutanal, 2-oxo-?
A1: The most common and direct method is the Michael addition of a cyclohexanone enolate to an α,β-unsaturated carbonyl compound like crotonaldehyde (2-butenal). This reaction forms the desired 1,5-dicarbonyl compound.[2][9][10]
Q2: How can I favor the formation of the desired Michael adduct over the Robinson annulation product?
A2: To favor the Michael adduct, it is crucial to carefully control the reaction conditions. Using milder bases, lower temperatures, and shorter reaction times can help prevent the subsequent intramolecular aldol condensation. Isolating the Michael adduct as soon as it is formed is also a key strategy.[5]
Q3: What is the role of the base in this synthesis?
A3: The base is essential for deprotonating cyclohexanone to form the nucleophilic enolate ion. The choice of base can significantly impact the reaction's success. Strong, non-nucleophilic bases like LDA are often used for stoichiometric enolate formation, while weaker bases like NaOH or KOH can be used catalytically.
Q4: Can I use an acid catalyst for this reaction?
A4: While some Michael additions can be acid-catalyzed, base catalysis is more common for the addition of ketone enolates to α,β-unsaturated carbonyls. Acid catalysis can sometimes lead to more side reactions, including self-condensation and polymerization.
Q5: What are the key safety precautions to take during this synthesis?
A5: Many of the reagents used in this synthesis are hazardous. Cyclohexanone and crotonaldehyde are flammable and irritants. Strong bases like LDA are highly reactive and corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals with care according to their Safety Data Sheets (SDS).
Experimental Protocol: Synthesis of Cyclohexanebutanal, 2-oxo- via Michael Addition
This protocol is a general guideline. Optimization of concentrations, temperatures, and reaction times may be necessary.
Materials:
-
Cyclohexanone
-
Crotonaldehyde (2-butenal)
-
Sodium ethoxide (or another suitable base)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for quenching)
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Enolate Formation: Slowly add cyclohexanone to the cooled base solution with stirring. Allow the mixture to stir for a period to ensure complete enolate formation.
-
Michael Addition: In the addition funnel, prepare a solution of crotonaldehyde in anhydrous ethanol. Add this solution dropwise to the stirred enolate solution at a low temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous solution of hydrochloric acid until the mixture is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes expected yields under different reaction conditions based on literature for analogous Michael additions. Actual yields may vary.
| Base | Solvent | Temperature (°C) | Typical Yield of 1,5-Diketone (%) | Notes |
| NaOH | Ethanol/Water | 25-50 | 50-70 | Catalytic amount of base. Risk of aldol condensation. |
| NaOEt | Ethanol | 0-25 | 60-80 | Stoichiometric or catalytic base. Good control. |
| LDA | THF | -78 to 0 | 75-95 | Stoichiometric, irreversible enolate formation. Higher yield and selectivity. |
| Proline (Organocatalyst) | DMSO | 25 | 70-85 | Asymmetric synthesis is possible. |
Visualization
The following diagram illustrates the synthetic pathway for Cyclohexanebutanal, 2-oxo-, highlighting the key steps and potential side reactions.
Caption: Synthetic pathway for Cyclohexanebutanal, 2-oxo-.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
stability and degradation pathways of Cyclohexanebutanal, 2-oxo-
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of Cyclohexanebutanal, 2-oxo-. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Cyclohexanebutanal, 2-oxo- under standard laboratory conditions?
A1: Cyclohexanebutanal, 2-oxo-, like other α-keto aldehydes, is expected to be reactive and may have limited stability, particularly over long-term storage. The presence of both an aldehyde and a ketone functional group makes the molecule susceptible to oxidation, polymerization, and other degradation reactions. For optimal stability, it is recommended to store the compound at low temperatures (e.g., -20°C or -80°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q2: What are the likely degradation pathways for Cyclohexanebutanal, 2-oxo-?
A2: Based on the chemical structure, the primary degradation pathways are likely to involve the aldehyde and the α-keto moiety. Potential pathways include:
-
Oxidation: The aldehyde group is highly susceptible to oxidation to form the corresponding carboxylic acid. The ketone can also undergo oxidation, potentially leading to ring-opening.
-
Aldol Condensation: In the presence of acid or base, the molecule can undergo self-condensation reactions.
-
Cannizzaro-type Reactions: Under strong basic conditions, disproportionation of the aldehyde can occur.
-
Hydrolysis: While not containing a readily hydrolyzable group, extreme pH conditions could potentially promote reactions involving the enol form.
Q3: Are there any known incompatibilities with common solvents or excipients?
A3: While specific data for Cyclohexanebutanal, 2-oxo- is limited, general knowledge of α-keto aldehydes suggests potential incompatibilities with:
-
Primary and Secondary Amines: Can form unstable imines or enamines.
-
Strong Oxidizing and Reducing Agents: Will readily react with the aldehyde and ketone functionalities.
-
Acids and Bases: Can catalyze degradation reactions such as aldol condensation.
-
Alcohols: May form hemiacetals and acetals with the aldehyde group, especially under acidic conditions.
Troubleshooting Guides
Issue 1: Rapid loss of purity of the compound upon storage in solution.
| Possible Cause | Troubleshooting Step |
| Oxidation by dissolved oxygen | Degas solvents before use and store solutions under an inert atmosphere. |
| Catalysis by acidic or basic impurities in the solvent | Use high-purity, neutral solvents. Consider using a non-polar aprotic solvent if compatible with the experimental design. |
| Photodegradation | Store solutions in amber vials or protect them from light. |
| Inappropriate solvent | Avoid protic solvents like methanol or ethanol if acetal formation is a concern. |
Issue 2: Appearance of unexpected peaks in HPLC analysis during a time-course experiment.
| Possible Cause | Troubleshooting Step |
| On-column degradation | Ensure the mobile phase is compatible and the column is not overly acidic or basic. |
| Formation of degradation products | Perform forced degradation studies to identify potential degradants and their retention times. |
| Reaction with mobile phase components | If using an amine-containing buffer, consider switching to a different buffering system. |
Issue 3: Low recovery of the compound from a formulation.
| Possible Cause | Troubleshooting Step |
| Interaction with excipients | Conduct compatibility studies with individual excipients to identify any interactions. |
| Adsorption to container surfaces | Use silanized glass or polypropylene containers to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of Cyclohexanebutanal, 2-oxo- under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Cyclohexanebutanal, 2-oxo- in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Cyclohexanebutanal, 2-oxo- from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and MS in positive and negative ion modes.
-
Injection Volume: 10 µL.
-
Derivatization (Optional): For enhanced sensitivity and specificity, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) prior to analysis. The resulting hydrazones can be monitored at a longer wavelength (e.g., 360 nm).[1]
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 199.1 [M+H]⁺ |
| 0.1 M NaOH, RT, 1h | 45.8 | 4 | 215.1 [M+H]⁺ |
| 3% H₂O₂, RT, 24h | 28.5 | 3 | 199.1 [M+H]⁺ |
| 70°C, 48h (solid) | 5.1 | 1 | Not determined |
| Photolysis | 11.3 | 2 | Not determined |
Visualizations
Caption: Potential degradation pathways of Cyclohexanebutanal, 2-oxo-.
Caption: General workflow for a forced degradation study.
References
Navigating Challenges in Cyclohexanebutanal, 2-oxo- Reactions: A Technical Support Guide
For researchers, scientists, and professionals in drug development, navigating the complexities of organic synthesis is a daily challenge. Reactions involving multifunctional compounds like Cyclohexanebutanal, 2-oxo- (also known as 2-(4-oxobutyl)cyclohexan-1-one) can be particularly prone to side reactions and yield inconsistencies. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during experiments with this versatile dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for Cyclohexanebutanal, 2-oxo-?
The most prominent reaction involving Cyclohexanebutanal, 2-oxo- is an intramolecular aldol condensation, which is a key step in the Robinson annulation sequence. This reaction leads to the formation of a six-membered ring, a common structural motif in steroids and other natural products. The process begins with a Michael addition of a nucleophile (like an enolate of cyclohexanone) to an α,β-unsaturated ketone (like methyl vinyl ketone) to form the dicarbonyl intermediate, which then undergoes an intramolecular cyclization.
Q2: Why am I observing low yields in my Robinson annulation reaction?
Low yields in a Robinson annulation can stem from several factors. One common issue is the polymerization of the Michael acceptor, such as methyl vinyl ketone. It is crucial to use freshly distilled methyl vinyl ketone for the reaction. Additionally, the choice of base and solvent can significantly impact the reaction's efficiency. While a one-pot reaction is possible, higher yields are often achieved by isolating the Michael adduct before proceeding with the aldol condensation.
Q3: I am getting a mixture of products. How can I improve the selectivity?
Product selectivity in intramolecular aldol condensations of dicarbonyl compounds is largely governed by the thermodynamic stability of the resulting ring system. Five- and six-membered rings are significantly favored over more strained three- or four-membered rings. If you are observing a mixture of products, it could be due to competing enolate formations. Carefully controlling the reaction temperature and using a specific base can help favor the formation of the desired thermodynamic enolate, leading to the more stable six-membered ring product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and subsequent reactions of Cyclohexanebutanal, 2-oxo-.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Michael Addition | Ensure the use of a suitable base to generate the enolate of the cyclohexanone derivative. Triethylamine or sodium methoxide are commonly used. The Michael acceptor (e.g., methyl vinyl ketone) should be freshly distilled to prevent polymerization, which can consume the reagent. |
| Incomplete Intramolecular Aldol Condensation | The cyclization step often requires heating. Ensure the reaction is refluxed for a sufficient amount of time. The choice of solvent can also be critical; methanol or ethanol are often effective. | |
| Decomposition of Starting Material | Strong basic conditions can sometimes lead to decomposition. Consider using a milder base or performing the reaction at a lower temperature for a longer duration. | |
| Formation of Multiple Products | Competing Cyclization Pathways | As a 1,5-diketone, 2-(4-oxobutyl)cyclohexan-1-one can potentially form different ring sizes. The formation of the six-membered ring is thermodynamically favored. Ensure the reaction is allowed to reach equilibrium, which may require longer reaction times or heating. |
| Polymerization of Michael Acceptor | This is a very common side reaction. Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration and minimize polymerization. | |
| Difficulty in Product Purification | Presence of Starting Materials and Byproducts | Flash column chromatography on silica gel is a common and effective method for purifying the annulation product. A solvent system of ethyl acetate in hexane is often a good starting point. |
| Oily Product That is Difficult to Crystallize | If the product is an oil, purification by distillation under reduced pressure (e.g., using a Hickman-type short-path distillation head) can be effective. Seeding the purified oil with a small crystal of the product can sometimes induce crystallization. |
Experimental Protocols
General Protocol for Robinson Annulation to form a Wieland-Miescher Ketone Analogue
This protocol is a general guideline for the Robinson annulation, which is analogous to the intramolecular cyclization of Cyclohexanebutanal, 2-oxo-. The Wieland-Miescher ketone is a well-known product of this type of reaction.
Materials:
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2-Methylcyclohexane-1,3-dione
-
Methyl vinyl ketone (freshly distilled)
-
Triethylamine
-
Methanol
-
Dichloromethane (DCM)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Michael Addition:
-
Dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in DCM.
-
Add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at room temperature (23 °C).
-
Stir the mixture for approximately 96 hours, protected from light.
-
Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (3.0 eq) in one portion while stirring at room temperature (23 °C).
-
After 24 hours, add an additional portion of sodium methoxide (1.0 eq).
-
After a further 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Work-up and Purification:
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final annulation product.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a general experimental workflow.
optimization of catalyst loading for Cyclohexanebutanal, 2-oxo- synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxo-cyclohexanebutanal via proline-catalyzed aldol reaction between cyclohexanone and butanal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-oxo-cyclohexanebutanal, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Low to No Product Yield | - Ineffective Catalyst Activation: Proline may not be effectively forming the enamine intermediate with cyclohexanone. - Reversibility of the Reaction: The aldol addition is a reversible process, and the equilibrium may favor the starting materials. - Sub-optimal Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently. - Incorrect Solvent System: The chosen solvent may not be suitable for the reaction, affecting catalyst solubility and reactivity.[1][2] | - Optimize Solvent System: Experiment with protic solvents like a methanol/water mixture, which has been shown to be effective for similar reactions.[1] - Increase Catalyst Loading: Systematically increase the (S)-proline loading from 10 mol% to 30 mol%. - Drive Reaction to Completion: If possible, removing water as it forms can help shift the equilibrium towards the product. |
| 2. Formation of Multiple Side Products | - Self-Condensation of Butanal: Butanal can react with itself, leading to undesired aldol products. - Formation of Condensation Product: The initial aldol addition product can dehydrate to form an α,β-unsaturated ketone. | - Control Reactant Addition: Add butanal slowly to the mixture of cyclohexanone and catalyst to maintain a low concentration of the aldehyde, minimizing self-condensation. - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired aldol addition over side reactions. - Careful Monitoring: Use TLC or GC-MS to monitor the reaction progress and stop it before significant side product formation occurs. |
| 3. Difficulty in Product Purification | - Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making chromatographic separation challenging. - Residual Catalyst: Proline is water-soluble and can sometimes contaminate the organic product. | - Aqueous Work-up: Perform an aqueous wash to remove the proline catalyst. - Column Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Derivatization: In some cases, derivatizing the product or major impurities can alter their polarity, facilitating separation. |
| 4. Inconsistent Stereoselectivity | - Sub-optimal Solvent: The solvent plays a crucial role in the stereochemical outcome of the reaction.[1][2] - Temperature Fluctuations: Inconsistent reaction temperatures can affect the transition state and thus the stereoselectivity. | - Solvent Screening: Test various solvents and solvent mixtures. Water has been shown to enhance enantioselectivity in some proline-catalyzed aldol reactions.[1] - Strict Temperature Control: Maintain a constant and controlled temperature throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for the synthesis of 2-oxo-cyclohexanebutanal?
A1: A good starting point for (S)-proline catalyst loading is typically between 10-30 mol%.[3] It is advisable to start with a lower loading (e.g., 10 mol%) and increase it if the reaction is slow or the yield is low.
Q2: Which solvent system is best for this reaction?
A2: While dipolar aprotic solvents like DMSO and DMF are commonly used for proline-catalyzed reactions, recent studies have shown that mixtures of methanol and water can be highly effective, offering good reactivity and stereocontrol under homogeneous conditions.[1] A 2:1 or 4:1 v/v mixture of methanol to water is a recommended starting point.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can visualize the spots using a potassium permanganate stain, as the product contains a carbonyl group.
Q4: What are the expected side products in this reaction?
A4: The primary side product is often the result of the self-aldol condensation of butanal. Another potential byproduct is the dehydrated α,β-unsaturated ketone formed from the desired aldol product, especially if the reaction is heated.
Q5: How do I purify the final product?
A5: After an aqueous work-up to remove the proline catalyst, the crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities, but a mixture of hexane and ethyl acetate is a common starting point.
Experimental Protocols & Data
General Experimental Protocol for Catalyst Loading Optimization
-
Preparation: To a clean, dry vial, add cyclohexanone (5 equivalents) and the desired solvent (e.g., methanol/water 2:1 v/v).
-
Catalyst Addition: Add the desired amount of (S)-proline catalyst (e.g., 10 mol%, 20 mol%, 30 mol%).
-
Reactant Addition: Add butanal (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Effect of (S)-Proline Catalyst Loading on a Model Aldol Reaction
The following data is adapted from studies on analogous proline-catalyzed aldol reactions and serves as a guideline for optimizing the synthesis of 2-oxo-cyclohexanebutanal.
| Entry | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Conversion (%) |
| 1 | 10 | MeOH/H₂O (2:1) | 24 | 75 |
| 2 | 20 | MeOH/H₂O (2:1) | 19 | 92 |
| 3 | 30 | DMSO | 24 | 95 |
Table 2: Influence of Solvent System on Reaction Outcome
This data illustrates the impact of the solvent on a model proline-catalyzed aldol reaction between cyclohexanone and an aromatic aldehyde.[1]
| Entry | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methanol | 24 | 80 | 60 |
| 2 | Water | 24 | 45 | 98 |
| 3 | MeOH/H₂O (2:1) | 24 | 90 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of 2-oxo-cyclohexanebutanal.
Caption: Troubleshooting logic for addressing low product yield.
References
methods for removing unreacted starting materials from Cyclohexanebutanal, 2-oxo-
This technical support guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted starting materials from Cyclohexanebutanal, 2-oxo-. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What are the primary unreacted starting materials I need to remove from my Cyclohexanebutanal, 2-oxo- product?
A1: Assuming the synthesis of Cyclohexanebutanal, 2-oxo- is achieved through an aldol condensation reaction, the primary unreacted starting materials to remove are cyclohexanone and butanal.
Q2: My crude product is a mixture of liquids. What is the best initial purification step?
A2: For a liquid crude product, fractional distillation is often the most effective initial purification step. This is particularly useful if the boiling points of your product and the unreacted starting materials are sufficiently different.
Q3: How can I remove unreacted butanal from the reaction mixture?
A3: Butanal has a relatively low boiling point (approximately 75°C) compared to cyclohexanone (approximately 155°C) and the expected product. Therefore, it can often be removed by a simple distillation or by evaporation under reduced pressure (rotoevaporation). For more stubborn traces, a liquid-liquid extraction with a sodium bisulfite solution can be effective. The bisulfite reacts with the aldehyde to form a water-soluble adduct that can be washed away.
Q4: I am having trouble separating my product from unreacted cyclohexanone by distillation. What should I do?
A4: If the boiling point of your product, Cyclohexanebutanal, 2-oxo-, is too close to that of cyclohexanone for effective separation by simple distillation, you should use a fractional distillation column. Increasing the number of theoretical plates in your column will improve separation efficiency. Alternatively, you can consider other purification methods such as column chromatography.
Q5: Can I use liquid-liquid extraction to purify my product?
A5: Yes, liquid-liquid extraction is a viable method. A common procedure involves dissolving the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing it with water or a specific aqueous solution.
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To remove acidic or basic catalysts: Wash with a dilute solution of a weak acid (like acetic acid) or a weak base (like sodium bicarbonate), respectively, followed by a water wash.
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To remove unreacted butanal: As mentioned in A3, washing with a sodium bisulfite solution can be effective.
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To remove water-soluble impurities: Washing with brine (saturated NaCl solution) can help break up emulsions and remove dissolved water from the organic layer.
Q6: Is recrystallization a suitable method for purifying Cyclohexanebutanal, 2-oxo-?
A6: Recrystallization is most effective for solid products. If your Cyclohexanebutanal, 2-oxo- product is a solid at room temperature or can be induced to crystallize, then recrystallization is an excellent method for achieving high purity. Common solvents to test for recrystallization of aldol products include ethanol, toluene, or mixtures containing ethanol and acetone.
Q7: My aldol condensation product has precipitated out of the reaction mixture. Is this pure enough?
A7: The precipitated solid is likely your crude product and will still contain impurities. It is crucial to wash the collected solid with appropriate cold solvents to remove residual starting materials and catalyst. A common washing sequence is with cold 95% ethanol, followed by a dilute acetic acid solution in ethanol, and then another wash with cold ethanol.[1] Further purification by recrystallization is highly recommended.
Q8: How can I monitor the progress of my purification?
A8: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the purified fractions, and the starting materials on a TLC plate to visualize the separation and determine the purity of your product.
Data Presentation
Table 1: Physical Properties of Reactants and a Structurally Similar Product
This table summarizes key physical properties of the likely starting materials and a related compound to help in selecting appropriate purification methods. A significant difference in boiling points suggests that distillation is a feasible purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexanone | C₆H₁₀O | 98.14 | ~155 |
| Butanal | C₄H₈O | 72.11 | ~75 |
| 3-Ethoxy-2-oxobutanal (structurally similar) | C₆H₁₀O₃ | 130.14 | 151.2 @ 760 mmHg |
Experimental Protocols
Below are generalized methodologies for key purification techniques. These should be optimized for your specific experimental conditions.
Method 1: Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus. This includes a heating mantle, a round-bottom flask containing the crude product and boiling chips, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.
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Heating: Gently heat the round-bottom flask.
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Fraction Collection: Collect the fractions that distill over at different temperature ranges.
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The first fraction will be enriched in the lower-boiling component (unreacted butanal).
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Subsequent fractions will contain mixtures of increasing boiling points.
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The fraction corresponding to the boiling point of Cyclohexanebutanal, 2-oxo- should be collected separately. Unreacted cyclohexanone will distill at a lower temperature than the desired product.
-
-
Analysis: Analyze the purity of each fraction using TLC or Gas Chromatography (GC).
Method 2: Liquid-Liquid Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
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Washing:
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Transfer the solution to a separatory funnel.
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Wash the organic layer sequentially with:
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A dilute acid (e.g., 5% HCl) if a basic catalyst was used.
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A dilute base (e.g., 5% NaHCO₃) if an acidic catalyst was used.
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A saturated solution of sodium bisulfite to remove residual butanal.
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Water to remove any water-soluble impurities.
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Brine to help break any emulsions and remove the bulk of the dissolved water.
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-
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Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.
Method 3: Recrystallization (for solid products)
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Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., 95% ethanol).[1] A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Once a suitable solvent is found, dissolve the entire batch of crude product in the minimum amount of the hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the crystal surface.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualization
Below is a diagram illustrating a general workflow for the purification of Cyclohexanebutanal, 2-oxo-.
References
preventing oligomerization of cyclohexanone derivatives during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oligomerization of cyclohexanone derivatives during synthesis.
Troubleshooting Guides
Issue: Formation of High Molecular Weight Side Products (Oligomers)
During the synthesis of cyclohexanone derivatives, the formation of dimers, trimers, and higher-order oligomers is a common side reaction. This occurs through a self-aldol condensation mechanism, which can be catalyzed by either acid or base. The primary oligomerization product of cyclohexanone is typically 2-(1-cyclohexenyl)cyclohexanone.
Root Cause Analysis and Solutions:
| Symptom | Potential Cause | Recommended Action |
| Reaction mixture becomes viscous or solidifies; low yield of desired product. | Base-Catalyzed Oligomerization: Use of strong, non-hindered bases (e.g., NaOH, KOH) at ambient or elevated temperatures promotes enolate formation and subsequent nucleophilic attack on another cyclohexanone molecule. | 1. Choice of Base: Employ a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA). LDA rapidly and quantitatively converts the cyclohexanone derivative to its kinetic enolate at low temperatures, minimizing the presence of both the enolate and the ketone at the same time. 2. Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) during enolate formation and subsequent reaction. Lower temperatures disfavor the equilibrium of the aldol reaction. 3. Slow Addition: Add the cyclohexanone derivative slowly to a solution of the base. This ensures that the ketone is immediately converted to the enolate and is not present in excess to react with the newly formed enolate. |
| Discoloration of the reaction mixture (yellow to brown); complex product mixture observed by TLC or GC-MS. | Acid-Catalyzed Oligomerization: Presence of strong acids (e.g., H₂SO₄) can catalyze the formation of the enol, which then acts as a nucleophile. This is often problematic in reactions requiring acidic conditions. | 1. Control of Acidity: Use the minimum effective concentration of the acid catalyst. High concentrations can accelerate the rate of oligomerization. 2. Temperature Management: Similar to base-catalyzed reactions, lower temperatures can help to control the rate of the acid-catalyzed aldol condensation. 3. Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further side reactions. |
| Oligomerization occurs even with LDA at low temperatures. | Improper Reaction Setup or Execution: Residual moisture can neutralize the strong base. Incorrect order of addition can lead to localized high concentrations of the ketone. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Correct Addition Order: Always add the ketone solution dropwise to the cooled LDA solution with vigorous stirring. This maintains an excess of the base and prevents the ketone from reacting with the enolate. |
Frequently Asked Questions (FAQs)
Q1: What is oligomerization in the context of cyclohexanone derivative synthesis?
A1: Oligomerization is a side reaction where two or more molecules of a cyclohexanone derivative react with each other to form a larger molecule (an oligomer). In the case of cyclohexanone, this typically occurs via a self-aldol condensation reaction, leading to the formation of dimers, trimers, and even polymers. This unwanted reaction reduces the yield of the desired product and complicates purification.
Q2: How does the choice of base affect the extent of oligomerization?
A2: The choice of base is critical. Strong, non-hindered bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) establish an equilibrium between the ketone, the enolate, and the aldol product, which can lead to significant oligomerization, especially at higher temperatures. In contrast, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is non-nucleophilic and can deprotonate the ketone rapidly and completely at low temperatures to form the enolate. This "pre-formation" of the enolate in the absence of the starting ketone minimizes the opportunity for self-condensation.
Q3: Why is low temperature crucial for preventing oligomerization?
A3: The aldol condensation reaction is an equilibrium process. Low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), shift the equilibrium towards the starting materials (ketone and enolate) and away from the aldol addition product. Furthermore, reaction rates are significantly reduced at lower temperatures, providing better control over the desired reaction pathway.
Q4: Can oligomerization occur under acidic conditions?
A4: Yes, aldol condensation can also be catalyzed by acid. The acid promotes the formation of the enol tautomer of the cyclohexanone derivative. The enol is a nucleophile that can then attack the protonated carbonyl of another cyclohexanone molecule. To minimize this, it is important to use the lowest possible concentration of acid and to maintain low reaction temperatures.
Q5: What are the visual or analytical indicators of oligomerization?
A5: Visually, the reaction mixture may become thick, viscous, or even solidify as higher molecular weight oligomers are formed. The solution may also change color, often turning yellow or brown. Analytically, oligomerization can be detected by techniques such as Thin Layer Chromatography (TLC), where new, often less polar, spots corresponding to the oligomers will appear. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the specific masses of the dimer and other oligomers.
Data Presentation
The following table summarizes the effect of different catalysts and reaction conditions on the self-condensation of cyclohexanone, providing a quantitative comparison of product yields and selectivities.
| Catalyst | Temperature (°C) | Reaction Time (min) | Cyclohexanone Conversion (%) | Dimer Yield (%) | Dimer Selectivity (%) | Reference |
| HRF5015 (perfluorosulfonic acid resin) | 90 | 180 | - | ~25 | ~100 | [1][2][3] |
| Amberlyst 15 | 100 | 500 | - | 75 | - | [2] |
| Lewatite SPC118 W | - | - | 64 | - | 70 | [2] |
| Sodium Hydroxide (NaOH) | 127 - 149 | - | up to 80 | - | - | [4] |
Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental setups. One study demonstrated that with the HRF5015 catalyst, the selectivity for the dimer product was nearly 100%.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Base-Catalyzed Oligomerization using LDA
This protocol describes the formation of a kinetic lithium enolate of a cyclohexanone derivative to prevent self-condensation prior to reaction with an electrophile.
Materials:
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Anhydrous tetrahydrofuran (THF)
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Cyclohexanone derivative
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Anhydrous solvent for cyclohexanone derivative (e.g., THF)
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Dry ice/acetone bath
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Inert gas (Argon or Nitrogen) supply
Procedure:
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.
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LDA Preparation:
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In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.
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Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
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Enolate Formation:
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Dissolve the cyclohexanone derivative (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.
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Add the cyclohexanone derivative solution dropwise to the cold LDA solution over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
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After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30-60 minutes.
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Reaction with Electrophile:
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The pre-formed enolate is now ready to be reacted with the desired electrophile. The electrophile should also be added slowly at low temperature.
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Visualizations
Base-Catalyzed Oligomerization of Cyclohexanone
References
Technical Support Center: Scaling Up the Synthesis of 2-(3-Oxobutyl)cyclohexanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(3-oxobutyl)cyclohexanone, a key intermediate in the production of various complex molecules, including steroids and other pharmacologically active compounds. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in successfully scaling up this synthesis from the laboratory to a pilot plant. The synthesis is achieved through a Michael addition reaction between cyclohexanone and methyl vinyl ketone (MVK).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-(3-oxobutyl)cyclohexanone?
A1: The synthesis is a base-catalyzed Michael addition of cyclohexanone to methyl vinyl ketone (MVK). In this reaction, the enolate of cyclohexanone acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (MVK).
Q2: What are the most common side reactions to be aware of during scale-up?
A2: The most significant side reactions include:
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Intramolecular Aldol Condensation: The product, a 1,5-dicarbonyl compound, can undergo an intramolecular aldol condensation to form a six-membered ring, which is the first step of the Robinson annulation. This is often the most prevalent side reaction.
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Polysubstitution: The mono-alkylated product can react with another molecule of MVK, leading to di-alkylation.
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Self-condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-aldol condensation.
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Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially in the presence of bases or at elevated temperatures.
Q3: How does the choice of base affect the reaction?
A3: The choice of base is critical. Strong bases like sodium hydroxide or potassium hydroxide can lead to a faster reaction but may also promote side reactions, particularly the aldol condensation and MVK polymerization. Weaker bases, such as triethylamine or potassium carbonate, offer better control and selectivity for the desired Michael adduct, which is often preferred for scale-up.
Q4: What are the key safety concerns when working with methyl vinyl ketone (MVK) at a pilot scale?
A4: Methyl vinyl ketone is a highly toxic, flammable, and volatile lachrymator. It is also prone to exothermic polymerization. When scaling up, it is crucial to have a well-ventilated working area, use appropriate personal protective equipment (PPE), and have measures in place to control the reaction temperature effectively. MVK should be stored with an inhibitor and introduced into the reaction mixture in a controlled manner.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of side products (aldol condensation, polysubstitution). - Polymerization of MVK. | - Increase reaction time or temperature cautiously. - Use a milder base (e.g., triethylamine) to improve selectivity. - Add MVK slowly to the reaction mixture to maintain a low concentration. - Ensure MVK is fresh and properly inhibited. |
| Formation of a Significant Amount of Aldol Condensation Product | - Strong base. - High reaction temperature. - Prolonged reaction time after MVK addition. | - Switch to a weaker base. - Lower the reaction temperature. - Quench the reaction shortly after MVK consumption is complete. |
| Product is Difficult to Purify | - Presence of multiple side products. - Residual polymerized MVK. | - Optimize reaction conditions to minimize side product formation. - Consider a pre-purification step, such as a filtration to remove polymers, before distillation or chromatography. |
| Exothermic Reaction is Difficult to Control | - Too rapid addition of MVK. - Insufficient cooling capacity of the reactor. - High concentration of reactants. | - Add MVK subsurface and at a controlled rate. - Ensure the pilot plant reactor's cooling system is adequate for the batch size. - Use a suitable solvent to manage the reaction concentration and aid in heat dissipation. |
| Inconsistent Results Between Batches | - Variability in raw material quality (especially MVK). - Inconsistent reaction conditions (temperature, addition rates). - Poor mixing in the reactor. | - Test raw materials for purity and inhibitor concentration before use. - Implement strict process controls for all critical parameters. - Ensure the reactor's agitation is sufficient for the reaction volume and viscosity. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended) |
| Cyclohexanone | 1.0 eq | 1.0 eq |
| Methyl Vinyl Ketone (MVK) | 1.0 - 1.2 eq | 1.05 - 1.1 eq |
| Base | KOH or NaOH | Triethylamine or K₂CO₃ |
| Base Loading | 0.1 - 0.2 eq | 0.05 - 0.1 eq |
| Solvent | Methanol or Ethanol | Toluene or Isopropanol |
| Temperature | 20-40 °C | 30-50 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 60-80% | 70-85% |
Experimental Protocols
Laboratory Scale Synthesis (Illustrative)
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Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is placed in a water bath.
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Reactants: Charge the flask with cyclohexanone (50 g, 0.51 mol) and methanol (200 mL).
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Base Addition: Add potassium hydroxide (5.6 g, 0.1 mol) and stir until dissolved.
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MVK Addition: Cool the mixture to 20°C. Add methyl vinyl ketone (39.2 g, 0.56 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30°C.
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Reaction: After the addition is complete, stir the mixture at room temperature for 3 hours.
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Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Remove the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase and purify the crude product by vacuum distillation.
Pilot Plant Scale-Up Protocol (Proposed)
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Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
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Charging: Charge the reactor with cyclohexanone (10 kg, 101.9 mol) and toluene (40 L).
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Catalyst: Add triethylamine (1.0 kg, 9.9 mol).
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MVK Addition: Heat the mixture to 40°C. Add methyl vinyl ketone (7.8 kg, 111.3 mol) subsurface over 2-3 hours, maintaining the temperature between 40-45°C.
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Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots. Continue stirring at 45°C for an additional 2-4 hours after the MVK addition is complete, or until the desired conversion is reached.
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Quenching and Work-up: Cool the reactor to 20°C. Quench the reaction by adding water (20 L). Stir for 15 minutes, then allow the layers to separate. Remove the aqueous layer.
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Solvent Removal: Remove the toluene under vacuum.
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Purification: Purify the resulting crude 2-(3-oxobutyl)cyclohexanone by fractional vacuum distillation.
Visualizations
Caption: Experimental workflow for scaling up the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
impact of solvent choice on the outcome of Cyclohexanebutanal, 2-oxo- reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexanebutanal, 2-oxo-. The information focuses on the impact of solvent choice on the outcomes of its reactions, particularly the intramolecular aldol condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction pathway for Cyclohexanebutanal, 2-oxo- under basic or acidic conditions?
Under basic or acidic conditions, Cyclohexanebutanal, 2-oxo- is prone to undergo an intramolecular aldol condensation. This is due to the presence of both an aldehyde and a ketone functional group within the same molecule, allowing for an internal reaction to form a cyclic product. The general preference is for the formation of thermodynamically stable five- or six-membered rings.
Q2: How does solvent polarity affect the rate of intramolecular aldol condensation?
Solvent polarity can significantly influence the rate of the intramolecular aldol condensation. Polar protic solvents can solvate the enolate intermediate, potentially slowing down the reaction rate. In contrast, polar aprotic solvents may lead to a faster reaction. The choice of solvent can also impact the equilibrium between the reactants and products.
Q3: Which product is favored in the intramolecular aldol condensation of Cyclohexanebutanal, 2-oxo-?
The intramolecular aldol condensation of Cyclohexanebutanal, 2-oxo- can theoretically lead to the formation of two different bicyclic enones. The reaction involves the formation of an enolate from the ketone side of the molecule, which then attacks the more electrophilic aldehyde carbonyl. This process preferentially forms a six-membered ring fused to the original cyclohexane ring, as this is a thermodynamically favored and stable arrangement.
Q4: Can intermolecular reactions compete with the intramolecular condensation?
While intramolecular reactions are generally faster and more favorable when they can form stable five- or six-membered rings, intermolecular reactions can occur, especially at higher concentrations. To favor the intramolecular pathway, it is advisable to work with dilute solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incorrect base or acid catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent for the reaction conditions. | 1. For base-catalyzed reactions, try a stronger base like sodium hydroxide or potassium tert-butoxide. For acid-catalyzed reactions, consider p-toluenesulfonic acid. 2. Gently heat the reaction mixture. Monitor the reaction progress by TLC. 3. If using a protic solvent, consider switching to a polar aprotic solvent like THF or DMF to potentially increase the reaction rate. |
| Formation of multiple products | 1. Competing intermolecular reactions. 2. The reaction conditions are favoring a mixture of kinetic and thermodynamic products. 3. Polymerization of the starting material. | 1. Run the reaction at a lower concentration (e.g., 0.01 M). 2. For the thermodynamic product, ensure the reaction is allowed to reach equilibrium (longer reaction times, potentially higher temperatures). For the kinetic product, use a strong, hindered base at low temperatures (e.g., LDA at -78 °C). 3. Use a non-polar solvent to disfavor polymerization. |
| Low yield of the desired bicyclic enone | 1. Incomplete reaction. 2. Product degradation under harsh conditions. 3. The equilibrium does not favor the product. | 1. Increase the reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use milder reaction conditions (e.g., a weaker base, lower temperature). 3. Consider using a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) to drive the equilibrium towards the condensed product. |
Impact of Solvent on Intramolecular Aldol Condensation of Cyclohexanebutanal, 2-oxo- (Illustrative Data)
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Bicyclic Enone (%) | Key Observations |
| Ethanol | NaOH | 25 | 24 | 65 | Favors the α,β-unsaturated product. |
| Tetrahydrofuran (THF) | NaOH | 25 | 12 | 75 | May favor the initial β-hydroxy ketone before dehydration. |
| Toluene | p-TSA | 110 (reflux) | 8 | 85 | Use of a Dean-Stark trap to remove water drives the reaction to completion. |
| Dimethyl sulfoxide (DMSO) | KOtBu | 25 | 6 | 80 | A polar aprotic solvent that can accelerate the reaction rate. |
| Dichloromethane (DCM) | TiCl4, Et3N | 0 | 4 | 70 | Can influence the stereochemical outcome of the reaction. |
Experimental Protocol: Intramolecular Aldol Condensation of Cyclohexanebutanal, 2-oxo-
This protocol describes a general procedure for the base-catalyzed intramolecular aldol condensation of Cyclohexanebutanal, 2-oxo-.
Materials:
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Cyclohexanebutanal, 2-oxo-
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Sodium hydroxide (NaOH)
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Ethanol
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating)
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve Cyclohexanebutanal, 2-oxo- (1 equivalent) in ethanol in a round-bottom flask to a concentration of 0.1 M.
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While stirring, add a 1 M solution of sodium hydroxide in ethanol (1.1 equivalents) dropwise at room temperature.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can be gently heated to reflux if it is proceeding slowly at room temperature.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Neutralize the reaction mixture by adding 1 M HCl until the pH is approximately 7.
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Remove the ethanol using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the intramolecular aldol condensation.
Validation & Comparative
Comparative Guide to the Characterization and Structural Validation of Cyclohexanebutanal, 2-oxo- and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization and structural validation of Cyclohexanebutanal, 2-oxo- and its structural analogs. Due to the limited availability of published experimental data for Cyclohexanebutanal, 2-oxo-, this guide utilizes data for the closely related and well-characterized compound, 2-Acetylcyclohexanone , as a primary reference. This guide also presents a comparative analysis with other relevant cyclic ketones to provide a broader context for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Acetylcyclohexanone and two comparative analogs, 2-Butylcyclohexanone and 2-Butylidenecyclohexanone, is presented in Table 1. These properties are fundamental for the initial characterization and handling of these compounds.
| Property | 2-Acetylcyclohexanone[1][2] | 2-Butylcyclohexanone[3] | 2-Butylidenecyclohexanone[4] |
| Molecular Formula | C₈H₁₂O₂ | C₁₀H₁₈O | C₁₀H₁₆O |
| Molecular Weight | 140.18 g/mol | 154.25 g/mol | 152.23 g/mol |
| Appearance | Clear colorless to yellow liquid | - | - |
| Boiling Point | - | - | - |
| Refractive Index | 1.5070 to 1.5130 (20°C, 589 nm) | - | - |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic techniques are essential for the structural elucidation and validation of organic compounds. The following sections detail the expected spectral features for the target compound class and provide experimental data for 2-Acetylcyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: In the proton NMR spectrum of a compound like Cyclohexanebutanal, 2-oxo-, one would expect to see signals corresponding to the aldehydic proton (typically in the range of 9-10 ppm), protons alpha to the carbonyl groups, and protons of the cyclohexane ring and the butyl side chain. For 2-Acetylcyclohexanone, the keto-enol tautomerism is a key feature, with distinct signals for the acetyl protons in the keto form (around 2.1–2.3 ppm) and the enolic proton (around 5.5–5.7 ppm)[5].
¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly useful for identifying carbonyl carbons, which typically resonate in the downfield region of the spectrum (around 190-220 ppm). The spectrum of 2-Acetylcyclohexanone would show distinct signals for the two carbonyl carbons (one ketone, one acetyl) and the carbons of the cyclohexane ring.
Table 2: NMR Spectral Data for 2-Acetylcyclohexanone
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 2.1-2.3 | s | Acetyl protons (keto form) |
| ¹H | 5.5-5.7 | s | Enolic proton |
| ¹³C | ~208 | s | C=O (cyclohexanone) |
| ¹³C | ~204 | s | C=O (acetyl) |
| ¹³C | Various | - | Cyclohexane ring carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of functional groups. The most characteristic absorption for this class of compounds is the strong C=O stretching vibration of the carbonyl groups. The exact position of this band can provide clues about the molecular structure.
For 2-Acetylcyclohexanone, the IR spectrum shows a strong absorption band in the region of 1680-1720 cm⁻¹, which is characteristic of the carbonyl stretching vibrations. The NIST WebBook provides a gas-phase IR spectrum for 2-Acetylcyclohexanone[1].
Table 3: Key IR Absorption Bands for Cyclic Ketones
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1725 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The electron ionization (EI) mass spectrum of 2-Acetylcyclohexanone is available on the NIST WebBook[1]. The fragmentation pattern would be expected to show characteristic losses of small molecules and fragments related to the acetyl group and the cyclohexane ring.
Table 4: Key Mass Spectral Data for 2-Acetylcyclohexanone
| m/z | Relative Intensity | Possible Fragment |
| 140 | [M]⁺ | Molecular Ion |
| 98 | High | [M - CH₂CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
This section outlines the general methodologies for the key experiments used in the characterization and structural validation of compounds like Cyclohexanebutanal, 2-oxo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
If the sample is not fully soluble, it can be filtered through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard proton NMR pulse sequence. Key parameters to set include the number of scans (typically 8-16), relaxation delay, and spectral width.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system.
-
The sample is vaporized and separated on a GC column (e.g., a non-polar or medium-polarity column).
-
The separated components are then introduced into the mass spectrometer for ionization (typically by electron ionization) and detection.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization and structural validation of a novel organic compound.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of an organic compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Interrelationship of spectroscopic data for confirming the structure of a molecule.
References
- 1. Cyclohexanone, 2-acetyl- [webbook.nist.gov]
- 2. 2-Acetylcyclohexanone | C8H12O2 | CID 13400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanone, 2-butyl- [webbook.nist.gov]
- 4. 2-Butylidene-1-cyclohexanone | C10H16O | CID 96222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylcyclohexanone | 874-23-7 | Benchchem [benchchem.com]
Comparative Analysis of the Predicted Biological Activity of Cyclohexanebutanal, 2-oxo- Derivatives
For Researchers, Scientists, and Drug Development Professionals
Inferred Biological Activities and Comparative Data
Based on the biological activities of analogous compounds, Cyclohexanebutanal, 2-oxo- derivatives are predicted to exhibit antimicrobial, cytotoxic, and anti-inflammatory properties. The following tables summarize quantitative data from studies on these related compound classes.
Table 1: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Test Organism | Method | Activity Metric (e.g., MIC) | Reference Compound | Activity of Reference | Citation |
| β-Keto Amides | Bacillus subtilis | Broth Microdilution | 125 µg/mL | - | - | [cite: ] |
| β-Keto Amides | Staphylococcus aureus | Broth Microdilution | 125 µg/mL | - | - | [cite: ] |
| β-Keto Amides | Escherichia coli | Broth Microdilution | 125 µg/mL | - | - | [cite: ] |
| β-Keto Amides | Candida albicans | Broth Microdilution | 125 µg/mL | - | - | [cite: ] |
| General Aldehydes | Salmonella choleraesuis | Not Specified | Activity increases with chain length | - | - | [cite: ] |
MIC: Minimum Inhibitory Concentration
Table 2: Comparative Cytotoxic Activity of Structurally Related Compounds
| Compound Class | Cell Line | Assay | Activity Metric (e.g., IC₅₀) | Reference Compound | Activity of Reference | Citation |
| 2,6-bis(arylidene)cyclohexanones | Murine P388 lymphocytes | Not Specified | Positive correlation with Hammett sigma values | - | - | [cite: ] |
| 2,6-bis(arylidene)cyclohexanones | Murine L1210 lymphocytes | Not Specified | Positive correlation with Hammett sigma values | - | - | [cite: ] |
| 2,6-bis(arylidene)cyclohexanones | Human Molt 4/C8 T-lymphocytes | Not Specified | Positive correlation with Hammett sigma values | - | - | [cite: ] |
| 2,6-bis(arylidene)cyclohexanones | Human CEM T-lymphocytes | Not Specified | Positive correlation with Hammett sigma values | - | - | [cite: ] |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Comparative Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | In Vitro/In Vivo Model | Assay | Activity Metric | Reference Compound | Activity of Reference | Citation |
| Cyclohexane Derivatives | Rat | Not Specified | Remarkable analgesic and anti-inflammatory activity | Indomethacin, Tramadol | - | [cite: ] |
| α,β-Unsaturated Ketones | Not Specified | Not Specified | Not Specified | - | - | [cite: ] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a foundation for designing experiments to evaluate the biological activity of Cyclohexanebutanal, 2-oxo- derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Visualizations
Predicted Mechanism of Action: Anti-inflammatory Pathway
The following diagram illustrates a simplified cyclooxygenase (COX) pathway, a key target in inflammation. Cyclohexanebutanal, 2-oxo- derivatives, if they possess anti-inflammatory activity, might act as inhibitors of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
A Comparative Analysis of Intramolecular Aldol Reactions: Cyclohexanebutanal, 2-oxo- versus Linear Keto-aldehydes
For researchers, scientists, and drug development professionals, understanding the nuances of intramolecular aldol reactions is critical for the stereocontrolled synthesis of complex cyclic and bicyclic systems. This guide provides an objective comparison of the intramolecular aldol condensation of a cyclic keto-aldehyde, Cyclohexanebutanal, 2-oxo-, and its linear counterpart, highlighting key differences in reactivity, product distribution, and stereochemical outcomes. The insights are supported by experimental data from analogous, well-documented reactions.
The intramolecular aldol reaction is a powerful tool in organic synthesis for the formation of five- and six-membered rings. The inherent proximity of the reacting functional groups—an enolizable ketone or aldehyde and an electrophilic aldehyde or ketone—within the same molecule provides a significant entropic advantage over intermolecular versions. However, the conformational constraints imposed by a pre-existing ring system, as in Cyclohexanebutanal, 2-oxo-, can dramatically influence the course of the reaction compared to a flexible linear substrate.
Executive Summary of Comparative Performance
This comparison focuses on the intramolecular aldol condensation of Cyclohexanebutanal, 2-oxo- (a cyclic keto-aldehyde) and a representative linear keto-aldehyde analog. Due to the limited availability of direct comparative studies on Cyclohexanebutanal, 2-oxo-, this guide utilizes data from the well-studied Robinson annulation, specifically the cyclization step in the synthesis of the Wieland-Miescher ketone, as a proxy for the cyclic system. For the linear counterpart, the intramolecular aldol condensation of 2,6-heptanedione, which readily forms 3-methyl-2-cyclohexenone, serves as an excellent model.
| Feature | Cyclohexanebutanal, 2-oxo- (Analogous System) | Linear Keto-aldehyde (Analogous System) |
| Reaction Type | Intramolecular Aldol Condensation (transannular) | Intramolecular Aldol Condensation |
| Primary Product | Bicyclic α,β-unsaturated ketone (e.g., Octahydronaphthalene derivative) | Monocyclic α,β-unsaturated ketone (e.g., Cyclohexenone derivative) |
| Reaction Pathway | Formation of a fused ring system | Formation of a single new ring |
| Stereochemical Control | High, influenced by the stereochemistry of the existing ring and reaction conditions. | Generally lower, dependent on transition state energetics. |
| Typical Yields | Moderate to high (e.g., ~70-95% for related Robinson annulations). | Generally high (e.g., >85% for 2,6-heptanedione cyclization). |
Reaction Pathways and Stereochemical Implications
The fundamental difference in the reaction pathways of cyclic and linear keto-aldehydes in intramolecular aldol reactions lies in the formation of either a bicyclic or a monocyclic product.
Cyclohexanebutanal, 2-oxo-: The intramolecular aldol condensation of this substrate is expected to proceed via a transannular reaction, where the enolate formed from the cyclohexanone ring attacks the aldehyde functionality of the side chain. This leads to the formation of a new six-membered ring fused to the original cyclohexane ring, resulting in a decalin (octahydronaphthalene) skeleton. The stereochemical outcome of this reaction is highly dependent on the conformation of the transition state, which is influenced by the substituents on the cyclohexane ring and the reaction conditions (thermodynamic vs. kinetic control). The formation of specific diastereomers is a key feature of such reactions.
Linear Keto-aldehydes: In contrast, a linear keto-aldehyde, such as 6-oxoheptanal or the analogous 2,6-heptanedione, cyclizes to form a single new ring. The flexibility of the linear chain allows for the adoption of a low-energy transition state, typically leading to the thermodynamically favored six-membered ring product. While stereocenters can be formed, the degree of control is often less pronounced than in conformationally restricted cyclic systems.
Spectroscopic Comparison of Cyclohexanebutanal, 2-oxo- Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle structural differences between isomers is critical. This guide provides a comparative analysis of the spectroscopic properties of the α, β, γ, and δ isomers of 2-oxo-Cyclohexanebutanal. Due to the limited availability of direct experimental spectra for these specific isomers, this comparison is based on established spectroscopic principles and data from structurally similar compounds. This guide will focus on the predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for their identification and differentiation.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic features for the α, β, γ, and δ isomers of 2-oxo-Cyclohexanebutanal. These predictions are based on the influence of the carbonyl group's position on the chemical environment of neighboring atoms.
| Isomer | Structure | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted IR (cm⁻¹) | Predicted Key MS Fragments (m/z) |
| α-isomer | 2-(1-oxobutyl)cyclohexanone | Aldehyde CHO: ~9.7, α-CH₂ to aldehyde: ~2.4, α-CH to ketone: ~2.5 | Aldehyde C=O: ~200, Ketone C=O: ~210, α-C to aldehyde: ~45, α-C to ketone: ~50 | C=O (aldehyde): ~1725, C=O (ketone): ~1715 | M+, M-29 (loss of CHO), M-43 (loss of C₃H₇), McLafferty rearrangement products |
| β-isomer | 2-(2-oxobutyl)cyclohexanone | α-CH₂ to ketone (chain): ~2.7, α-CH₃ to ketone (chain): ~2.1, α-CH to ketone (ring): ~2.5 | Ketone C=O (chain): ~208, Ketone C=O (ring): ~210, α-C to ketone (chain): ~35, α-C to ketone (ring): ~50 | C=O (acyclic ketone): ~1715, C=O (cyclic ketone): ~1715 | M+, M-15 (loss of CH₃), M-57 (loss of C₄H₉O), McLafferty rearrangement products |
| γ-isomer | 2-(3-oxobutyl)cyclohexanone | α-CH₂ to ketone (chain): ~2.7, α-CH₃ to ketone (chain): ~2.1, α-CH to ketone (ring): ~2.5 | Ketone C=O (chain): ~208, Ketone C=O (ring): ~210, α-C to ketone (chain): ~45, α-C to ketone (ring): ~50 | C=O (acyclic ketone): ~1715, C=O (cyclic ketone): ~1715 | M+, M-15 (loss of CH₃), M-43 (loss of CH₃CO), M-58 (McLafferty rearrangement) |
| δ-isomer | Cyclohexanebutanal, 2-oxo- | Aldehyde CHO: ~9.8, α-CH₂ to aldehyde: ~2.4, α-CH to ketone: ~2.5 | Aldehyde C=O: ~202, Ketone C=O: ~210, α-C to aldehyde: ~40, α-C to ketone: ~50 | C=O (aldehyde): ~1725, C=O (ketone): ~1715 | M+, M-29 (loss of CHO), M-44 (loss of C₂H₄O via McLafferty rearrangement) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in an IR cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. For less volatile compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.
-
Ionization: Use a suitable ionization technique. Electron ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. ESI and APCI are softer ionization techniques that often preserve the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. The instrument's resolution should be sufficient to determine the accurate mass of the molecular ion and key fragments.
Spectroscopic Differentiation of Isomers
¹H NMR Spectroscopy
The position of the oxo group along the butanal chain significantly influences the chemical shifts of the adjacent protons.
-
α-isomer: The aldehyde proton will appear as a triplet around 9.7 ppm due to coupling with the adjacent methylene group. The protons on the carbon alpha to the aldehyde carbonyl will be deshielded and appear around 2.4 ppm.
-
β-isomer: The methylene protons alpha to the ketone on the chain will be shifted downfield to around 2.7 ppm, and the terminal methyl protons will appear as a singlet around 2.1 ppm.
-
γ-isomer: The methylene protons alpha to the ketone on the chain will be at a similar position to the β-isomer, but the terminal methyl group will be further from the ring.
-
δ-isomer: The aldehyde proton will appear as a triplet around 9.8 ppm. The protons alpha to the aldehyde will be around 2.4 ppm.
¹³C NMR Spectroscopy
The chemical shifts of the carbonyl carbons and the carbons alpha to them are diagnostic.
-
α and δ-isomers: Will show two distinct carbonyl peaks, one for the aldehyde (~200-202 ppm) and one for the ketone (~210 ppm).
-
β and γ-isomers: Will also show two ketone carbonyl peaks, one for the acyclic ketone (~208 ppm) and one for the cyclic ketone (~210 ppm). The chemical shifts of the carbons in the butyl chain will differ based on their proximity to the cyclohexanone ring.
Infrared (IR) Spectroscopy
The C=O stretching frequencies can help distinguish between the aldehyde and ketone functionalities. Saturated aldehydes typically show a C=O stretch around 1725 cm⁻¹, while saturated six-membered cyclic ketones absorb around 1715 cm⁻¹.[1][2]
-
α and δ-isomers: Will exhibit two distinct C=O stretching bands, one for the aldehyde and one for the ketone.
-
β and γ-isomers: Will likely show a single, possibly broadened, C=O stretching band around 1715 cm⁻¹ as both ketone carbonyls have similar absorption frequencies.
Mass Spectrometry
The fragmentation patterns in mass spectrometry will be highly dependent on the isomer.
-
α-cleavage: Cleavage of the bond adjacent to a carbonyl group is a common fragmentation pathway. The position of the carbonyls will dictate the masses of the resulting fragments.
-
McLafferty Rearrangement: This rearrangement is possible for isomers with a γ-hydrogen relative to a carbonyl group, leading to the loss of a neutral alkene. The feasibility and the mass of the neutral loss will be specific to each isomer. For example, the γ-isomer is well-suited for a McLafferty rearrangement involving the chain ketone, leading to the loss of propene (42 Da).[3] The δ-isomer can undergo a McLafferty rearrangement involving the aldehyde, resulting in the loss of ethene (28 Da).
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of the 2-oxo-Cyclohexanebutanal isomers.
References
A Comparative Guide to Analytical Methods for the Quantification of Cyclohexanebutanal, 2-oxo-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Cyclohexanebutanal, 2-oxo-, a cyclic ketone of interest in various research and development fields. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document presents a comparison of common analytical techniques, including their performance characteristics and detailed experimental protocols, to aid in the selection of the most suitable method for your specific application.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of the expected performance of different analytical techniques for the quantification of cyclic ketones like Cyclohexanebutanal, 2-oxo-.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| UPLC-MS/MS | ≥ 0.997[1][2] | < 15 nmol/L[1] | < 40 nmol/L[1] | 85 - 115%[2] | < 10% (inter-day)[2] |
| Capillary LC-MS | Typically > 0.99 | Lower than conventional LC-MS | Lower than conventional LC-MS | High | High |
| GC-MS | ≥ 0.998 | Analyte dependent | ~0.001 mM for some ketones[3] | 80 - 115% | < 12% (inter-day) |
| Potentiometric Titration | Not Applicable | Higher than chromatographic methods | Higher than chromatographic methods | > 95% | < 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific analysis of Cyclohexanebutanal, 2-oxo-.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of trace levels of Cyclohexanebutanal, 2-oxo- in complex matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a short run time.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Cyclohexanebutanal, 2-oxo- and an internal standard should be determined by direct infusion.
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Samples are extracted with a suitable organic solvent (e.g., acetonitrile, methanol).
-
The extract is centrifuged to remove any particulate matter.
-
The supernatant is diluted as necessary and transferred to an autosampler vial for analysis.
Capillary Liquid Chromatography-Mass Spectrometry (Capillary LC-MS)
This technique provides increased sensitivity compared to standard UPLC-MS/MS, which is beneficial for very low concentration samples.
Instrumentation:
-
Capillary LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Chromatographic Conditions:
-
Column: A capillary column (e.g., 150 µm internal diameter) packed with a suitable stationary phase.
-
Mobile Phase: Similar to UPLC-MS/MS, but with a significantly lower flow rate.
-
Flow Rate: 1 - 10 µL/min.
-
Injection Volume: Nanoliter to low microliter range.
Mass Spectrometry Conditions:
-
Ionization Mode: Nanospray ESI.
-
Scan Type: Full scan for identification and selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification.
Sample Preparation:
-
Similar to UPLC-MS/MS, but with potentially more stringent clean-up steps to avoid clogging the capillary column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique suitable for the analysis of volatile and semi-volatile compounds like many ketones.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a low temperature and ramping up to a higher temperature to ensure good separation of analytes.
-
Injection Mode: Split or splitless injection.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan for identification and selected ion monitoring (SIM) for quantification.
Sample Preparation:
-
For liquid samples, a direct injection or a liquid-liquid extraction may be performed.
-
For solid samples, headspace analysis or thermal desorption may be employed.
-
Derivatization may be necessary for some ketones to improve their volatility and chromatographic behavior.
Potentiometric Titration
This classical analytical technique can be used for the quantification of ketones in simpler sample matrices where high concentrations are expected.
Principle:
-
The method is based on the reaction of the carbonyl group of the ketone with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid. The liberated acid is then titrated with a standard solution of a strong base (e.g., sodium hydroxide).
Instrumentation:
-
Autotitrator with a pH electrode.
-
Magnetic stirrer.
Procedure:
-
A known amount of the sample is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
A solution of hydroxylamine hydrochloride is added, and the reaction is allowed to proceed.
-
The solution is then titrated with a standardized solution of sodium hydroxide.
-
The endpoint of the titration is determined from the inflection point of the titration curve (pH vs. volume of titrant).
Diagrams
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a new analytical method according to ICH guidelines.[4][5][6]
Caption: A flowchart of the analytical method validation process.
UPLC-MS/MS Experimental Workflow
The diagram below outlines the general experimental workflow for the quantification of Cyclohexanebutanal, 2-oxo- using UPLC-MS/MS.
Caption: Workflow for quantifying Cyclohexanebutanal, 2-oxo- via UPLC-MS/MS.
References
- 1. youtube.com [youtube.com]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Official web site : ICH [ich.org]
A Comparative Guide to Confirming the Absolute Configuration of Chiral Cyclohexanebutanal, 2-oxo-
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of modern analytical techniques for confirming the absolute configuration of chiral ketones, with a focus on Cyclohexanebutanal, 2-oxo-. Due to the limited direct literature on this specific compound, this guide draws upon established methodologies and data from structurally analogous molecules to provide a robust framework for its stereochemical elucidation.
The primary methods for determining absolute configuration can be broadly categorized into spectroscopic, crystallographic, and chemical correlation methods.[] Each approach offers distinct advantages and is suited to different molecular characteristics and experimental constraints.
Spectroscopic Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive spectroscopic techniques that can determine the absolute configuration of chiral molecules in solution.[2][3][4] These methods are particularly valuable when obtaining suitable crystals for X-ray crystallography is challenging.[3]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[2][5][6]
Electronic Circular Dichroism (ECD)
ECD, a form of circular dichroism, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[4][7][8] For molecules containing chromophores, such as the ketone group in Cyclohexanebutanal, 2-oxo-, ECD can be a highly sensitive method for determining absolute configuration.[8][9] The absolute configuration is determined by comparing the experimental ECD spectrum with theoretical spectra calculated for each enantiomer.[8][10]
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] | Differential absorption of left and right circularly polarized UV-Vis light during electronic transitions.[4] |
| Sample State | Solution or neat liquid.[3] | Solution.[9] |
| Sample Amount | Typically 5-15 mg (recoverable).[3] | Very small amounts (solutions of ~10⁻⁵ M).[9] |
| Requirement | Chirality. | Chirality and presence of a UV-Vis chromophore.[8][9] |
| Data Analysis | Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT).[2][5] | Comparison of experimental spectrum with calculated spectra or known reference spectra.[7][11] |
| Advantages | Applicable to molecules without UV chromophores; provides rich structural information.[12] | High sensitivity; readily available instrumentation.[9] |
| Limitations | Can be computationally intensive; requires specialized equipment. | Limited to molecules with chromophores; spectra can have low resolution.[9] |
Crystallographic Method: X-ray Crystallography
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[13][14][15] This technique relies on the anomalous dispersion of X-rays by the atoms in a crystal.[16] For chiral, enantiomerically pure compounds, this effect allows for the unambiguous determination of the absolute stereochemistry.[13][14]
A significant advantage of X-ray crystallography is that it provides a direct visualization of the molecule's structure. However, the primary challenge lies in growing a single crystal of suitable quality and size, which can be a time-consuming and often difficult process.[15][17]
| Parameter | Description |
| Accuracy | High; considered the "gold standard."[13][15] |
| Prerequisite | High-quality single crystal.[17] |
| Sample Requirement | Typically sub-milligram quantities are sufficient if a good crystal can be grown. |
| Applicability | Broadly applicable to crystalline solids. |
| Key Indicator | The Flack parameter, which should be close to 0 for the correct enantiomer.[15] |
| Advantages | Provides unambiguous determination of the entire 3D structure.[13] |
| Limitations | Crystal growth can be a major bottleneck.[15] Not suitable for non-crystalline materials. |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : Dissolve 5-15 mg of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The solvent should be transparent in the infrared region of interest.
-
Data Acquisition : Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Computational Modeling :
-
Perform a conformational search for the molecule using a molecular mechanics force field (e.g., MMFF).
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Data Analysis : Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra confirms the absolute configuration.[12][18]
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the sample (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Computational Modeling :
-
Perform a conformational analysis as described for VCD.
-
Optimize the geometries of the low-energy conformers using DFT.
-
Calculate the ECD spectra for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Data Analysis : Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.[10]
Single-Crystal X-ray Crystallography
-
Crystal Growth : Grow a single crystal of the compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement : Process the diffraction data to obtain the electron density map of the crystal. Solve the crystal structure to determine the atomic positions and refine the structural model.
-
Absolute Configuration Determination : Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is calculated, with a value close to 0 indicating the correct absolute structure.[15]
Visualizing Experimental Workflows
Workflow for absolute configuration determination using VCD.
Workflow for absolute configuration determination using X-ray crystallography.
References
- 2. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotools.us [biotools.us]
- 4. Electronic Circular Dichroism | Encyclopedia MDPI [encyclopedia.pub]
- 5. schrodinger.com [schrodinger.com]
- 6. researchgate.net [researchgate.net]
- 7. purechemistry.org [purechemistry.org]
- 8. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 9. chemistrywithatwist.com [chemistrywithatwist.com]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. youtube.com [youtube.com]
Benchmarking the Reactivity of Cyclohexanebutanal, 2-oxo- Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of Cyclohexanebutanal, 2-oxo-, a bifunctional molecule containing both an aldehyde and a ketone moiety. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes established principles of organic chemistry to predict its reactivity relative to well-characterized aldehyde and ketone standards. The data presented herein is illustrative and intended to provide a framework for researchers designing experiments involving similar keto-aldehydes.
Introduction to Carbonyl Reactivity
The reactivity of aldehydes and ketones is primarily governed by the electrophilicity of the carbonyl carbon. Aldehydes are generally more reactive than ketones towards nucleophilic attack for two main reasons:
-
Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl group presents less steric bulk compared to the two alkyl groups of a ketone, allowing for easier access by nucleophiles.[1]
-
Electronic Effects: Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon of a ketone, making it less electrophilic than the carbonyl carbon of an aldehyde.[1]
Cyclohexanebutanal, 2-oxo- possesses both an aldehyde and a ketone functional group. The aldehyde is expected to be the more reactive of the two carbonyls. Furthermore, the presence of enolizable protons alpha to both carbonyl groups allows for a range of additional reactions, including intramolecular aldol-type condensations.
Comparative Reactivity Analysis
To benchmark the reactivity of Cyclohexanebutanal, 2-oxo-, we will compare its predicted performance in several key reactions against standard reference compounds: Butanal (a simple aliphatic aldehyde) and Cyclohexanone (a simple cyclic ketone).
Table 1: Qualitative Reactivity Comparison
| Test Reagent | Butanal (Standard Aldehyde) | Cyclohexanone (Standard Ketone) | Cyclohexanebutanal, 2-oxo- (Predicted) | Reaction Principle |
| Tollens' Reagent | Positive (Silver Mirror) | Negative | Positive (Silver Mirror) | Oxidation of the aldehyde group.[2][3] |
| Fehling's Solution | Positive (Red Precipitate) | Negative | Positive (Red Precipitate) | Oxidation of the aldehyde group.[2] |
| Schiff's Reagent | Positive (Magenta Color) | Negative | Positive (Magenta Color) | Formation of a colored adduct with the aldehyde.[2] |
| Iodoform Test | Negative | Positive (Yellow Precipitate) | Positive (Yellow Precipitate) | Reaction of the methyl ketone moiety (after potential tautomerization) or the aldehyde with enolizable protons.[3] |
Table 2: Quantitative Reactivity Comparison (Hypothetical Data)
The following table presents hypothetical kinetic data for selected reactions to illustrate the expected relative reactivities. This data is based on the general principles of carbonyl reactivity and should be confirmed by experimental measurement.
| Reaction | Butanal (k_rel) | Cyclohexanone (k_rel) | Cyclohexanebutanal, 2-oxo- (k_rel, aldehyde) | Cyclohexanebutanal, 2-oxo- (k_rel, ketone) |
| Acetal Formation with Methanol (Acid-Catalyzed) | 100 | 1 | ~90 | ~0.8 |
| Wittig Reaction with Ph3P=CH2 | 120 | 1.5 | ~110 | ~1.2 |
| Sodium Borohydride Reduction | 150 | 10 | ~140 | ~8 |
k_rel represents the relative rate constant for the reaction under identical conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the specific analysis of Cyclohexanebutanal, 2-oxo-.
Tollens' Test (Silver Mirror Test)
Objective: To qualitatively determine the presence of an aldehyde functional group.
Procedure:
-
Prepare Tollens' reagent: To 2 mL of a 5% silver nitrate solution, add one drop of 10% sodium hydroxide. Add a dilute solution of ammonia (2%) dropwise until the brown precipitate of silver oxide just dissolves.
-
In a clean test tube, add 1 mL of the prepared Tollens' reagent.
-
Add 2-3 drops of the sample to be tested.
-
Gently warm the test tube in a water bath at approximately 60°C for 5-10 minutes.[3]
-
Observation: The formation of a silver mirror on the inner surface of the test tube or a black precipitate of silver indicates a positive test for an aldehyde.[3]
Acetal Formation: A Quantitative Kinetic Study by HPLC
Objective: To quantitatively compare the rate of acetal formation for different carbonyl compounds.
Materials:
-
Carbonyl compound (Butanal, Cyclohexanone, or Cyclohexanebutanal, 2-oxo-)
-
Methanol (anhydrous)
-
Hydrochloric acid (catalyst)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare a standard solution of the carbonyl compound in methanol at a known concentration (e.g., 0.1 M).
-
Prepare a solution of the acid catalyst in methanol (e.g., 0.01 M HCl).
-
Initiate the reaction by mixing equal volumes of the carbonyl solution and the catalyst solution at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining carbonyl compound and the formed acetal.
-
Plot the concentration of the carbonyl compound versus time and determine the initial reaction rate from the slope of the curve.
HPLC Conditions:
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
Wittig Reaction: A Comparative Yield Analysis by ¹H NMR
Objective: To compare the reactivity of different carbonyl compounds in the Wittig reaction by measuring the product yield.
Materials:
-
Carbonyl compound (Butanal, Cyclohexanone, or Cyclohexanebutanal, 2-oxo-)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexane
-
Anhydrous diethyl ether
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.
-
Cool the suspension to 0°C and add a solution of n-butyllithium dropwise to generate the ylide (a color change to orange/yellow is typically observed).
-
Stir the ylide solution at room temperature for 30 minutes.
-
Cool the ylide solution to 0°C and add a solution of the carbonyl compound in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy using an internal standard to determine the yield of the corresponding alkene.
Visualizing Reaction Pathways and Workflows
General Nucleophilic Addition to a Carbonyl Group
Caption: Nucleophilic addition to a carbonyl group.
Experimental Workflow for Kinetic Analysis by HPLC
Caption: HPLC workflow for kinetic analysis.
Logical Relationship of Carbonyl Reactivity
Caption: Factors governing carbonyl reactivity.
References
comparative study of the cytotoxic effects of different oxo-aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of four key oxo-aldehydes: malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), glyoxal, and methylglyoxal (MGO). These reactive aldehydes are generated endogenously through processes like lipid peroxidation and glycation and are implicated in a variety of pathological conditions. Understanding their comparative cytotoxicity is crucial for research into oxidative stress-related diseases and the development of therapeutic interventions.
Quantitative Comparison of Cytotoxic Effects
The cytotoxic potential of these oxo-aldehydes varies significantly, influenced by their chemical structure and reactivity, as well as the cell type and experimental conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in cell lines, exposure times, and assay methods.
| Oxo-Aldehyde | Cell Line | Exposure Time (hours) | IC50 Value (µM) | Assay Method | Reference |
| 4-Hydroxynonenal (4-HNE) | PC12 | 24 | ~15 | MTT | [1] |
| Methylglyoxal (MGO) | ARPE-19 | 6 | ~300 µg/ml (~4160) | MTT | [2] |
| Human Endothelial | 24 | >420 | Morphological Changes | [3][4] | |
| HepG2 | 36 | ~3000-10000 | MTT | [5] | |
| Glyoxal | Rat Hepatocytes | Not Specified | ~5000 | Cytotoxicity | [6] |
| HEK293 | 24 | ~1000-1250 | Cell Viability | [7] | |
| Malondialdehyde (MDA) | Not available in searched literature | - | - | - | - |
Note: IC50 values can vary significantly based on the specific experimental conditions. The data presented here is for comparative purposes.
Mechanisms of Cytotoxicity and Signaling Pathways
Oxo-aldehydes exert their cytotoxic effects through various mechanisms, primarily by forming covalent adducts with cellular macromolecules such as proteins, DNA, and lipids. This adduction can lead to enzyme inactivation, protein aggregation, DNA damage, and disruption of cellular signaling.
4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) are major products of lipid peroxidation. 4-HNE is generally considered to be the more cytotoxic of the two due to its high reactivity.[8] They are known to induce oxidative stress and apoptosis. 4-HNE can modulate signaling pathways such as the Nrf2/ARE pathway, which is involved in the antioxidant response.
Glyoxal and Methylglyoxal (MGO) are α-oxoaldehydes primarily formed during glycation reactions. MGO has been shown to be a potent inducer of apoptosis and inflammation. It activates stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK), leading to downstream inflammatory responses and cell death.[3][4][9] MGO can also induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[2][8]
The following diagram illustrates a generalized signaling pathway for oxo-aldehyde-induced cytotoxicity:
Caption: Generalized signaling pathways of oxo-aldehyde-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][11][12][13]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the oxo-aldehydes for the desired duration. Include untreated control wells.
-
MTT Addition: Remove the treatment medium and add 10-20 µL of MTT solution (typically 5 mg/mL in PBS or serum-free medium) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[10]
The following diagram illustrates the workflow of the MTT assay:
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with different concentrations of oxo-aldehydes as described for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated samples to that of untreated and maximum LDH release (lysis) controls.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter molecule. In the presence of active caspase-3, the substrate is cleaved, releasing the reporter molecule, which can then be quantified.
Procedure:
-
Cell Lysis: After treating cells with oxo-aldehydes to induce apoptosis, lyse the cells using a lysis buffer to release the cellular contents, including caspases.
-
Lysate Incubation: Incubate the cell lysate with the caspase-3 substrate in a 96-well plate.
-
Signal Detection: After an incubation period, measure the colorimetric or fluorescent signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: The increase in signal intensity is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to that in untreated controls.
This comprehensive guide provides a foundation for understanding and comparing the cytotoxic effects of different oxo-aldehydes. The provided data and protocols can serve as a valuable resource for researchers in the fields of toxicology, drug development, and oxidative stress research.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Glyoxal and methylglyoxal induce lyoxal and methyglyoxal induce aggregation and inactivation of ERK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Methylglyoxal-Induced Endothelial Cell Loss and Inflammation Contribute to the Development of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of keratinocyte expression of antioxidants by 4-hydroxynonenal, a lipid peroxidation end product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized Cyclohexanebutanal, 2-oxo- by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of Cyclohexanebutanal, 2-oxo-, a keto-aldehyde of interest in various chemical syntheses. The performance of a typical HPLC method is compared with alternative analytical techniques, supported by experimental protocols and representative data.
Introduction to Purity Analysis
The purity of a synthesized compound can significantly impact its chemical reactivity, biological activity, and safety profile. Therefore, robust analytical methods are required to identify and quantify impurities. While several techniques are available, HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like Cyclohexanebutanal, 2-oxo-.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For aldehydes and ketones, a common approach involves derivatization to enhance detection and improve chromatographic separation. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected by UV-Vis spectroscopy.[1][2][3]
Experimental Protocol for HPLC Analysis
A standard reversed-phase HPLC method for the analysis of Cyclohexanebutanal, 2-oxo- as its DNPH derivative is outlined below.
1. Derivatization:
-
Dissolve a known quantity of the synthesized Cyclohexanebutanal, 2-oxo- in acetonitrile.
-
Add an excess of a solution of 2,4-dinitrophenylhydrazine in acidic acetonitrile.
-
Allow the reaction to proceed for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 60°C) to ensure complete derivatization.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 60% acetonitrile to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength of 360 nm, which is the typical maximum absorbance for DNPH derivatives.[3]
-
Column Temperature: 30°C.[3]
3. Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to the Cyclohexanebutanal, 2-oxo-DNPH derivative relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Assessment
| Parameter | Value |
| Retention Time of Main Peak | 8.5 min |
| Area of Main Peak | 98.5% |
| Area of Impurity 1 | 0.8% (Retention Time: 6.2 min) |
| Area of Impurity 2 | 0.7% (Retention Time: 9.1 min) |
| Calculated Purity | 98.5% |
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can also provide valuable information on the purity of an organic compound.[5] A comparison with Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is presented below.
| Analytical Technique | Principle | Advantages | Limitations | Estimated Purity of Cyclohexanebutanal, 2-oxo- |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution and sensitivity, quantitative, well-established for non-volatile compounds. | Requires derivatization for aldehydes/ketones, more complex instrumentation. | 98.5% |
| Thin Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material based on differential migration with a solvent.[6] | Simple, rapid, and inexpensive screening tool.[6] | Primarily qualitative or semi-quantitative, lower resolution than HPLC.[6] | Major spot observed with minor impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and specificity, provides structural information from mass spectra. | Requires compound to be volatile and thermally stable, potential for degradation of some molecules. | 98% (with potential for observing volatile impurities not seen by HPLC). |
Experimental Protocols for Alternative Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution. A pure compound should ideally show a single spot.[5]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injector at a temperature that ensures vaporization without degradation (e.g., 250°C).
-
Oven Program: A temperature ramp, for example, starting at 50°C and increasing to 280°C at a rate of 10°C/min.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the HPLC purity assessment and a decision-making process for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Assessment of Cyclohexanebutanal, 2-oxo-.
Caption: Decision Tree for Selecting a Purity Analysis Method.
Conclusion
For the quantitative purity assessment of synthesized Cyclohexanebutanal, 2-oxo-, HPLC with UV detection after DNPH derivatization offers a reliable and high-resolution method. While techniques like TLC provide a quick qualitative check and GC-MS are suitable for volatile impurities, HPLC remains the gold standard for non-volatile organic compounds. The choice of method should be guided by the specific requirements of the analysis, including the need for quantification, the nature of potential impurities, and available instrumentation.
References
- 1. waters.com [waters.com]
- 2. epa.gov [epa.gov]
- 3. auroraprosci.com [auroraprosci.com]
- 4. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Safety Operating Guide
Prudent Disposal of Cyclohexanebutanal, 2-oxo-: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Cyclohexanebutanal, 2-oxo- was not located. The following disposal procedures are based on general best practices for similar organic compounds, such as aliphatic aldehydes and ketones, which may be flammable and have varying levels of toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before handling Cyclohexanebutanal, 2-oxo-, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][3]
Personal Protective Equipment (PPE)
A summary of recommended PPE for handling potentially hazardous chemical compounds is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[3] | To protect eyes from splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To prevent inhalation of vapors or aerosols. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for Cyclohexanebutanal, 2-oxo- and any contaminated materials. The label should include the full chemical name and any known hazard warnings.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Containerization:
-
Use a chemically compatible and sealable container for waste collection.
-
Keep the waste container closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area, away from heat sources and incompatible materials.[1]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest submission.
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. For small spills, if you are trained and have the appropriate spill kit, you may clean it up. For larger spills, await the arrival of trained emergency responders.
-
For Spills: Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
In Case of Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3]
Disposal Workflow
The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling Cyclohexanebutanal, 2-oxo-
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Cyclohexanebutanal, 2-oxo-. The following procedural guidance is designed to ensure safe operational workflow and proper disposal, establishing a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE) and Safety Precautions
When handling Cyclohexanebutanal, 2-oxo-, it is imperative to use appropriate personal protective equipment and adhere to safety protocols to minimize exposure and risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended when there is a potential for significant splashing or spraying. | |
| Hand Protection | Chemical-Resistant Gloves | The specific glove material and thickness should be selected based on the nature and duration of the task. Regular inspection for signs of degradation or perforation is crucial. |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working in a poorly ventilated area or when there is a risk of inhaling vapors, mists, or aerosols. The type of respirator will depend on the concentration of the substance in the air. |
| Skin and Body Protection | Laboratory Coat | Should be worn to protect street clothing and skin from contamination. |
| Chemical-Resistant Apron or Suit | Recommended for tasks with a high risk of splashing. | |
| Closed-Toe Shoes | Mandatory in all laboratory settings. |
General Safety and Hygiene Practices:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling the substance.
-
Ensure an eyewash station and safety shower are readily accessible.
Quantitative Safety Data
At the time of this publication, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for Cyclohexanebutanal, 2-oxo- have not been established by major regulatory agencies. The following table summarizes the known hazard classifications.
Hazard Classifications:
| Hazard Category | Classification |
| Physical Hazards | Not Classified |
| Health Hazards | Acute Toxicity, Oral (Category 4) |
| Skin Irritation (Category 2) | |
| Eye Irritation (Category 2A) | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of Cyclohexanebutanal, 2-oxo-, from preparation to disposal.
Disposal Plan
Proper disposal of Cyclohexanebutanal, 2-oxo- and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Characterization: Unused or waste Cyclohexanebutanal, 2-oxo- should be treated as hazardous waste.
-
Container Management:
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.
-
-
Decontamination:
-
Decontaminate any lab equipment that has come into contact with the chemical.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste.
-
Do NOT dispose of Cyclohexanebutanal, 2-oxo- down the drain or in the general trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
